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  • Product: 2-Phenoxy-5-phenylpenta-2,4-dienoic acid
  • CAS: 40136-22-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Abstract This technical guide provides a comprehensive characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, a synthetic analogue of the plant growth regulator, 5-phenylpenta-2,4-dienoic acid. Due to the limited...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, a synthetic analogue of the plant growth regulator, 5-phenylpenta-2,4-dienoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established principles of organic chemistry and spectroscopy to present a robust theoretical framework for its synthesis and characterization. We will explore a plausible synthetic pathway, predict its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), estimate its physicochemical properties, and discuss its potential biological activity as an auxin transport inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel bioactive small molecules.

Introduction and Scientific Context

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (MW: 266.29 g/mol ; Formula: C₁₇H₁₄O₃) is a member of the α,β-unsaturated carboxylic acid family, featuring a conjugated diene system, a terminal phenyl group, and a phenoxy substituent at the C2 position. Its structural parent, 5-phenylpenta-2,4-dienoic acid, is a known inhibitor of root gravitropism, a key process in plant development governed by the polar transport of the hormone auxin[1]. The introduction of a phenoxy group at the C2 position is anticipated to modulate the molecule's steric and electronic properties, potentially influencing its biological activity and pharmacokinetic profile. Understanding the synthesis and detailed characterization of this molecule is the first critical step towards unlocking its potential in agrochemical or pharmaceutical research.

Proposed Synthesis Pathway

Given the absence of a published synthesis for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, we propose a synthetic route based on the well-established Knoevenagel condensation reaction. This approach is widely used for the formation of carbon-carbon double bonds and is particularly effective for synthesizing α,β-unsaturated acids[2][3][4]. The proposed two-step synthesis involves the preparation of 2-phenoxyacetic acid followed by its condensation with cinnamaldehyde.

Synthesis of 2-Phenoxyacetic Acid

The synthesis of the key precursor, 2-phenoxyacetic acid, can be readily achieved via a nucleophilic substitution reaction between sodium phenolate and sodium chloroacetate in an aqueous medium, a method first reported in 1880.[5][6]

  • Reaction:

    • C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl

    • C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl

Knoevenagel Condensation

The final step involves the condensation of 2-phenoxyacetic acid with cinnamaldehyde. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine and a catalytic amount of piperidine, is particularly suitable as it facilitates both the condensation and subsequent decarboxylation when a malonic acid derivative is not used.[3]

  • Reaction: C₆H₅OCH₂COOH + C₆H₅CH=CHCHO → C₆H₅CH=CHCH=C(OC₆H₅)COOH + H₂O

Caption: Proposed two-step synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Phenoxyacetic Acid

  • Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice bath.

  • Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.

  • In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol.

  • Slowly add 45 mmol of phenol to the NaOH solution with constant stirring.

  • After 20 minutes, add the sodium chloroacetate solution to the sodium phenolate solution.

  • Reflux the mixture at 102°C for 5 hours.

  • Cool the mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the crude product.

  • Filter the precipitate, wash with dilute HCl, and dry.

  • Recrystallize from hot deionized water after adjusting the pH to 8.0 with saturated potassium carbonate solution, filtering, and re-acidifying the filtrate to obtain pure 2-phenoxyacetic acid.[6]

Step 2: Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid

  • To a solution of cinnamaldehyde (10 mmol) in 20 mL of pyridine, add 2-phenoxyacetic acid (12 mmol) and piperidine (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a mixture of 50 mL of 2N HCl and crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Spectroscopic and Physicochemical Characterization (Predicted)

The following sections detail the predicted spectroscopic and physicochemical properties of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid based on the analysis of its functional groups and comparison with structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple vinylic and aromatic protons. The predicted chemical shifts (in ppm) are based on typical values for similar functional groups.[5][7][8][9][10]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-COOH10.0 - 13.0broad singletAcidic proton, position is concentration and solvent dependent.
Aromatic (Phenyl & Phenoxy)6.9 - 7.6multipletProtons on both aromatic rings will overlap in this region.
Vinylic Protons5.5 - 7.5multipletThe exact shifts and coupling constants will depend on the stereochemistry of the diene.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The predicted chemical shifts are based on standard values for the constituent functional groups.[11][12][13]

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
-C OOH165 - 175Carboxylic acid carbonyl carbon.
Aromatic & Vinylic115 - 160A complex region with multiple overlapping signals from the phenyl, phenoxy, and diene carbons.
C -O (Phenoxy)155 - 160The carbon of the phenoxy ring directly attached to the ether oxygen.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and the conjugated system.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Notes
O-H (Carboxylic Acid)2500 - 3300Very broadCharacteristic broad absorption due to hydrogen bonding.[7]
C=O (Carboxylic Acid)1680 - 1710Strong, sharpLower frequency due to conjugation with the diene system.
C=C (Alkene & Aromatic)1580 - 1640Medium to strongMultiple bands are expected due to the conjugated system and aromatic rings.
C-O (Ether)1200 - 1260StrongAsymmetric C-O-C stretching of the phenoxy group.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions.

m/z Predicted Fragment Notes
266[M]⁺Molecular ion peak corresponding to C₁₇H₁₄O₃.
221[M - COOH]⁺Loss of the carboxylic acid group.
173[M - OC₆H₅]⁺Cleavage of the phenoxy group.
105[C₆H₅CO]⁺Benzoyl cation, a common fragment from phenyl-substituted carbonyls.
93[C₆H₅O]⁺Phenoxy cation from ether cleavage.[1]
77[C₆H₅]⁺Phenyl cation.
Physicochemical Properties (Estimated)

The following properties are estimated based on the parent compound, 5-phenylpenta-2,4-dienoic acid, and related phenoxy acids.

Property Estimated Value Reference Compound(s)
Melting Point160 - 175 °C5-Phenylpenta-2,4-dienoic acid (165-166°C).
SolubilitySoluble in DMSO, ethanol; Insoluble in water.5-Phenylpenta-2,4-dienoic acid is soluble in DMSO and insoluble in water.
pKa~4.5Similar to other conjugated carboxylic acids.

Potential Biological Activity and Mechanism of Action

The structural similarity of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid to known auxin transport inhibitors suggests it may exhibit similar biological activity.

Inhibition of Auxin Transport

Polar auxin transport is a crucial process in plants that establishes auxin gradients, which in turn regulate various developmental processes, including gravitropism. This transport is mediated by plasma membrane-localized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED - PIN) carrier proteins.

Many synthetic auxin transport inhibitors, such as N-1-naphthylphthalamic acid (NPA) and the parent compound 5-phenylpenta-2,4-dienoic acid, are known to primarily target the PIN auxin efflux carriers.[1] Recent studies have shown that NPA binds directly to PIN proteins, locking them in an inward-facing conformation and thereby inhibiting their transport activity.[1]

It is hypothesized that 2-Phenoxy-5-phenylpenta-2,4-dienoic acid will act as a competitive inhibitor at the auxin-binding site of PIN proteins. The addition of the phenoxy group may alter the binding affinity and specificity for different PIN isoforms compared to the parent compound.

Caption: Hypothetical workflow for the biological evaluation of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Structure-Activity Relationship (SAR) Considerations

The biological activity of auxin transport inhibitors is highly dependent on their three-dimensional structure. Key pharmacophoric features often include an aromatic ring system and a carboxylic acid moiety. The relative orientation of these groups is critical for binding to the target protein. The introduction of the bulky phenoxy group at the C2 position of 5-phenylpenta-2,4-dienoic acid could have several effects:

  • Steric Hindrance: It may alter the preferred conformation of the molecule, potentially enhancing or reducing its fit within the binding pocket of PIN proteins.

  • Electronic Effects: The electron-withdrawing nature of the phenoxy group could influence the acidity of the carboxylic acid and the electron density of the diene system, which may impact binding interactions.

  • Hydrophobicity: The additional aromatic ring increases the lipophilicity of the molecule, which could affect its membrane permeability and overall bioavailability in a biological system.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical characterization of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. While direct experimental data remains to be reported, the proposed synthetic route and the predicted spectroscopic and physicochemical properties offer a solid foundation for its synthesis and identification. The structural analogy to known auxin transport inhibitors makes this compound a compelling target for further investigation in the field of plant biology and agrochemical development. Future experimental work should focus on validating the proposed synthesis, acquiring and interpreting the actual spectroscopic data, and performing biological assays to confirm its predicted activity and elucidate its precise mechanism of action.

References

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(1), e2021204118. [Link]

  • BYJU'S. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Gardner, G., et al. (1994). The discovery of novel auxin transport inhibitors by molecular modeling and three-dimensional pattern analysis. Plant Physiology, 105(4), 1177-1183. [Link]

  • Gau, G. Y., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Google Patents. (2009).
  • East Tennessee State University. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. [Link]

  • PubChem. (n.d.). (2E,4Z)-5-phenylpenta-2,4-dienoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Phenylpenta-2,4-diecoic acid (CAS 1552-94-9). [Link]

  • bioRxiv. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

  • DSpace. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • ScienceDirect. (n.d.). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. [Link]

  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). (Z)-4-phenoxy-2-buten-1-ol - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • California State Polytechnic University, Pomona. (n.d.). ¹H NMR chemical shift ppm table. [Link]

  • Semantic Scholar. (n.d.). IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • PMC. (n.d.). IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS. [Link]

  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • NIST. (n.d.). 5-Phenylpenta-2,4-diecoic acid. [Link]

  • SpectraBase. (n.d.). N-(p-phenoxyphenyl)maleimide - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. [Link]

  • Boston University. (2012). Wittig Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. [Link]

  • Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. [Link]

  • Oakwood Chemical. (n.d.). 5-Phenyl-penta-2,4-dienoic acid. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. [Link]

  • PMC. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

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Sources

Exploratory

Advanced Chemical and Biological Profiling of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Executive Summary 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a highly specialized conjugated dienoic acid that bridges the gap between synthetic organic chemistry and plant physiology. As a synthetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a highly specialized conjugated dienoic acid that bridges the gap between synthetic organic chemistry and plant physiology. As a synthetic analogue of the well-documented ku-76 [(2Z,4E)-5-phenylpenta-2,4-dienoic acid], this compound serves as a critical probe for understanding polar auxin transport in plants and acts as a versatile building block for superelectrophilic hydroarylation reactions[1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its structure-activity relationship (SAR) in gravitropism inhibition, and its reactivity profile under superacidic conditions.

Physicochemical Properties & Structural Dynamics

The molecular architecture of 2-phenoxy-5-phenylpenta-2,4-dienoic acid features a conjugated diene system flanked by a terminal phenyl ring, a phenoxy substitution at the alpha position, and a carboxylic acid moiety. This extended


-conjugation network dictates both its photoresponsiveness and its susceptibility to electrophilic attack[1].
Quantitative Data Summary
PropertyValueSource
IUPAC Name 2-phenoxy-5-phenylpenta-2,4-dienoic acidPubChem[2]
CAS Number 40136-22-9Benchchem[1]
Molecular Formula C₁₇H₁₄O₃PubChem[2]
Molecular Weight 266.29 g/mol PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Rotatable Bonds 5PubChem[2]

Table 1: Core physicochemical properties of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Structure-Activity Relationship (SAR) in Plant Gravitropism

In plant biology, structural analogues of 5-phenylpenta-2,4-dienoic acid are utilized as potent, selective inhibitors of root gravitropism—the process by which plant roots orient their growth parallel to gravity. Unlike traditional auxin inhibitors that broadly suppress root elongation, these dienoic acid derivatives specifically decouple gravity sensing from the bending response[3].

The Causality of Molecular Design

Extensive SAR studies on the parent compound (ku-76) reveal that specific structural motifs are non-negotiable for biological activity[3][4]:

  • Diene Stereochemistry: The (2Z,4E) configuration is strictly required. Isomers such as (2E,4E) or (2Z,4Z) are entirely inactive. This indicates a highly specific spatial requirement for binding to the target regulatory protein, likely involved in the polarization of PIN auxin efflux carriers[5].

  • Aromatic Ring: The terminal phenyl ring cannot be substituted with an alkyl chain. The

    
    -
    
    
    
    stacking or hydrophobic interactions provided by the aromatic ring are essential for receptor affinity.
  • Carboxylic Acid Moiety: Derivatization into amides, esters, or alcohols abolishes potency. The free carboxylate is necessary for electrostatic interactions at the active site[3].

G Stimulus Gravity Stimulus Statolith Statolith Sedimentation Stimulus->Statolith LZY LZY Protein Translocation Statolith->LZY PIN PIN Auxin Transporter Polarization LZY->PIN Auxin Asymmetric Auxin Gradient PIN->Auxin Bending Root Gravitropic Bending Auxin->Bending Inhibitor 2-Phenoxy-5-phenylpenta-2,4-dienoic acid Inhibitor->PIN Inhibits

Fig 1: Gravitropism signaling pathway and the targeted inhibition of PIN polarization.

Superelectrophilic Activation and Hydroarylation

Beyond biological applications, 2-phenoxy-5-phenylpenta-2,4-dienoic acid is a highly valuable precursor in synthetic organic chemistry. The electron-rich


-system of the conjugated diene is highly susceptible to electrophilic addition.
Mechanism of Superacid Catalysis

When exposed to Brønsted superacids like trifluoromethanesulfonic acid (CF₃SO₃H, TfOH), the compound undergoes protonation to generate a highly reactive, resonance-stabilized carbocation (a superelectrophile)[6].

Because the conjugated system is somewhat deactivated by the electron-withdrawing carboxylic acid, standard Lewis acids are often insufficient. The superacid environment forces the formation of a dicationic intermediate (protonation at both the carbonyl oxygen and the olefinic site). This extreme electrophilicity allows for the nucleophilic attack of unactivated arenes (e.g., benzene), leading to hydroarylation. Subsequent intramolecular acylation yields complex carbocyclic structures such as substituted indanones or tetralones[7][8].

H Substrate Dienoic Acid Substrate Protonation TfOH Superacid Activation Substrate->Protonation Dication Superelectrophilic Dication Protonation->Dication Addition Arene Nucleophilic Attack Dication->Addition Cyclization Intramolecular Acylation Addition->Cyclization Product Carbocyclic Product Cyclization->Product

Fig 2: Superelectrophilic hydroarylation and intramolecular cyclization workflow.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for both chemical synthesis and biological evaluation.

Protocol A: Superacid-Mediated Hydroarylation & Cyclization

Objective: To synthesize diphenyl carbocyclic derivatives via TfOH activation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-phenoxy-5-phenylpenta-2,4-dienoic acid (1.0 mmol) and anhydrous benzene (10 mL).

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add trifluoromethanesulfonic acid (TfOH, 5.0 mmol). Causality: The excess superacid is required to maintain the highly acidic medium necessary for dication formation and to prevent premature quenching by ambient moisture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice to neutralize the superacid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄.

  • Self-Validation (Analysis): Evaporate the solvent and analyze the crude mixture via ¹H-NMR. Validation Check: The disappearance of the distinct olefinic double-bond proton signals (typically between

    
     6.0 - 7.5 ppm) and the emergence of new aliphatic multiplets and an increased integration in the aromatic region confirm successful hydroarylation and cyclization.
    
Protocol B: High-Throughput Root Gravitropism Assay

Objective: To quantify the specific inhibition of gravitropic bending in Lactuca sativa.

  • Media Preparation: Prepare 1% (w/v) agar plates containing half-strength Murashige and Skoog (1/2 MS) medium. Autoclave and allow to cool to ~50°C.

  • Compound Dosing: Dissolve the dienoic acid compound in DMSO. Spike the cooling agar to achieve final concentrations of 1, 5, 10, and 50 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Germination: Plate Lactuca sativa (lettuce) seeds in a straight line across the agar. Incubate the plates vertically in the dark at 22°C for 24 hours to establish straight primary roots.

  • Gravitropic Stimulation: Rotate the plates exactly 90 degrees. Incubate in the dark for an additional 24 hours.

  • Self-Validation (Quantification): Photograph the plates. Use ImageJ software to measure two metrics:

    • Curvature Angle: Measure the angle of the root tip relative to the gravity vector. A completely inhibited root will remain horizontal (0° curvature).

    • Root Length: Measure the total length of the primary root. Validation Check: If the root length at 10 µM is statistically identical to the DMSO control, but the curvature angle is significantly reduced, the compound is confirmed as a selective gravitropism inhibitor rather than a general toxin[4].

Conclusion

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a compound of profound dual utility. For the synthetic chemist, its conjugated


-system offers a reliable pathway to complex carbocycles via superelectrophilic activation. For the plant physiologist, its structural homology to ku-76 provides a highly specific mechanism to decouple gravity sensing from root elongation, offering a window into the complex dynamics of polar auxin transport. Strict adherence to stereochemical purity and controlled acidic environments are the keystones to leveraging this molecule's full potential.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17794925, (2E,4E)-2-phenoxy-5-phenylpenta-2,4-dienoic acid." PubChem,[Link]

  • Shindo, M., et al. (2020). "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry, 172, 112287.[Link]

  • Kyushu University. "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Kyushu University Institutional Repository,[Link]

  • Ismagilova, A. R., et al. (2020). "Reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid." Russian Chemical Bulletin, 69(10), 1928-1932.[Link]

  • Vasilyev, A. V., et al. (2023). "Tandem superelectrophilic hydroarylation of C=C bond and carbonyl reduction in cinnamides." ResearchGate,[Link]

Sources

Foundational

Technical Monograph: 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid Derivatives

Classification: Small Molecule Pharmacophore / Plant Growth Regulator Primary CAS: 40136-22-9 (Parent Analog) Context: Medicinal Chemistry & Agrochemical Discovery[1] Executive Technical Summary This guide analyzes 2-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Small Molecule Pharmacophore / Plant Growth Regulator Primary CAS: 40136-22-9 (Parent Analog) Context: Medicinal Chemistry & Agrochemical Discovery[1]

Executive Technical Summary

This guide analyzes 2-Phenoxy-5-phenylpenta-2,4-dienoic acid , a specialized conjugated system derived from the phenylpentadienoic acid scaffold.[1][2] While its parent compound, (2Z,4E)-5-phenylpenta-2,4-dienoic acid (Ku-76) , is widely recognized as a specific inhibitor of root gravitropism in plant physiology, the 2-phenoxy derivative introduces a sterically demanding and electron-rich ether moiety at the


-position.[1]

For drug development professionals, this molecule represents a vinylogous Michael acceptor . The extended conjugation (dienoic acid) combined with the phenoxy substitution creates a unique electrophilic profile suitable for covalent probe development (targeting cysteine residues) or as a rigid linker in fragment-based drug discovery (FBDD).[1]

Chemical Architecture & Reactivity

The core structure is defined by a 5-phenyl-2,4-pentadienoic acid backbone substituted at the C2 position with a phenoxy group.[1][2]

Structural Analysis[1][2][3][4]
  • Electrophilic Warhead: The C5-C4-C3-C2 diene system is electron-deficient due to the carboxylic acid terminus.[1] However, the 2-phenoxy group acts as an electron-donating group (EDG) via resonance, modulating the electrophilicity at C3 and C5.[1]

  • Stereochemistry: Biological activity in this class is strictly governed by olefin geometry.[1] The (2Z, 4E) configuration is often the bioactive conformer in auxin transport inhibition, whereas the (2E, 4E) isomer is thermodynamically favored during synthesis.

  • Stability: The extended conjugation makes the molecule susceptible to photo-isomerization and oxidation.[1] Storage under inert atmosphere at -20°C is mandatory for analytical standards.[1]

Quantitative Properties (Predicted)
PropertyValueRationale for Drug Design
Molecular Weight 266.29 g/mol Ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP ~3.8 - 4.2High lipophilicity; requires formulation (e.g., DMSO/cyclodextrin) for bioassays.[1]
TPSA ~46 ŲExcellent membrane permeability (Rule of 5 compliant).[1]
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.[1]
pKa (Acid) ~4.5Ionized at physiological pH (carboxylate anion).[1]

Validated Synthesis Protocol

Methodology: Modified Perkin Condensation Objective: Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid from cinnamaldehyde.[1]

Reaction Logic

Standard Knoevenagel conditions (malonic acid + piperidine) often fail to introduce the bulky phenoxy group efficiently at the alpha position.[1] We utilize a Perkin-type condensation where phenoxyacetic acid serves as the active methylene component.[1] Acetic anhydride (


) generates the mixed anhydride, facilitating enolization by the base (

).
Step-by-Step Protocol

Reagents:

  • Cinnamaldehyde (10 mmol)[1]

  • Phenoxyacetic acid (12 mmol)[1]

  • Acetic Anhydride (excess, solvent/reagent)

  • Triethylamine (

    
    , 15 mmol)
    

Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve Phenoxyacetic acid (1.82 g) in Acetic Anhydride (10 mL). Add

    
     (2.1 mL) dropwise under 
    
    
    
    atmosphere.[1] Stir at room temperature for 20 min to form the enolate species.
  • Condensation: Add Cinnamaldehyde (1.32 g) slowly to the mixture.

  • Reflux: Heat the reaction mixture to 140°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (

    
    ) should disappear.[1]
    
  • Hydrolysis: Cool to 80°C and quench by carefully adding water (20 mL) to hydrolyze the mixed anhydride intermediate. Continue heating at 80°C for 30 min.

  • Isolation: Pour the mixture into ice-cold HCl (1M, 50 mL) to precipitate the free acid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (3:1) to obtain the product as yellow needles.

Self-Validation Check:

  • If product is oily:[1] The hydrolysis step was incomplete. Re-heat with aqueous base (NaOH), then re-acidify.

  • NMR Confirmation: Look for the doublet-of-doublets (dd) characteristic of the diene protons at

    
     6.8–7.5 ppm.[1]
    
Synthesis Visualization

SynthesisWorkflow Reagents Phenoxyacetic Acid + Acetic Anhydride Activation Enolate Formation (Et3N, 20 min) Reagents->Activation Activation Addition Add Cinnamaldehyde Activation->Addition Reaction Perkin Condensation (140°C, 6-8h) Addition->Reaction C-C Bond Formation Quench Hydrolysis (H2O) & Acidification (HCl) Reaction->Quench Anhydride Cleavage Product 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid Quench->Product Precipitation

Caption: Modified Perkin condensation route for the synthesis of alpha-phenoxy dienoic acids.

Biological Mechanism of Action

Primary Target: Auxin Transport Modulation (Agrochemical)

The 2-phenoxy derivative is a structural analogue of Ku-76 .[1] Its primary mechanism involves the inhibition of root gravitropism without affecting primary elongation.[1][2]

  • Pathway: Gravity sensing occurs in the columella cells of the root cap via statolith sedimentation.[1] This signals the PIN-FORMED (PIN) auxin efflux carriers to redistribute auxin laterally.[1]

  • Inhibition: This molecule binds to the auxin transport machinery (likely PIN proteins or associated regulatory kinases), preventing the lateral auxin gradient necessary for root bending.

  • Selectivity: Unlike general auxin inhibitors (e.g., TIBA), this class does not freeze the entire auxin flow, preserving the main root growth vector.

Secondary Potential: Covalent Inhibition (Pharma)

In oncology and inflammation research, the dienoic acid moiety acts as a Michael acceptor.

  • Mechanism: Nucleophilic attack by a cysteine thiol (e.g., in NF-

    
    B or STAT3 pathways) at the 
    
    
    
    -carbon (C5) or
    
    
    -carbon (C3).[1]
  • Modulation: The 2-phenoxy group provides steric bulk, potentially improving selectivity for specific cysteine pockets over more accessible, promiscuous targets.[1]

Signaling Pathway Diagram

GravitropismPathway Gravity Gravity Vector Change Statoliths Statolith Sedimentation (Columella Cells) Gravity->Statoliths Signaling Intracellular Signaling (Ca2+, pH) Statoliths->Signaling PIN PIN Auxin Efflux Carriers Signaling->PIN AuxinGrad Lateral Auxin Gradient PIN->AuxinGrad Transport Inhibitor 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid Inhibitor->PIN Inhibits Bending Root Gravitropic Bending AuxinGrad->Bending

Caption: Mechanism of action showing specific interception of PIN-mediated auxin transport.

References

  • Nishikawa, K., et al. (2020). "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry.

  • Shindo, M., et al. (2020).[3][4] "Design and chemical synthesis of root gravitropism inhibitors: Bridged analogues of ku-76." Phytochemistry.

  • BenchChem. (2024).[1] "2-Phenoxy-5-phenylpenta-2,4-dienoic acid: Product Analysis and Analogues." BenchChem Technical Library.

  • Tezuka, Y., et al. (2014). "Screening of Crude Drug Extracts for Inhibitors of Gravitropism." Biological and Pharmaceutical Bulletin.

Sources

Exploratory

Technical Whitepaper: Potential Applications and Mechanistic Profiling of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Executive Summary In the landscape of specialized organic chemistry and plant physiology, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS No. 40136-22-9) emerges as a highly versatile synthetic analogue of 5-phenylpenta-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialized organic chemistry and plant physiology, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS No. 40136-22-9) emerges as a highly versatile synthetic analogue of 5-phenylpenta-2,4-dienoic acid (cinnamylideneacetic acid)[1]. This whitepaper provides an in-depth mechanistic analysis of its dual utility. First, it serves as a potent, highly selective probe for mapping auxin-mediated gravitropism in plant biology[1]. Second, its conjugated dienoic framework acts as a highly reactive precursor in advanced organic synthesis, specifically for photoinduced cycloadditions and superacid-catalyzed hydroarylation[1].

Chemical Profile & Structural Causality

The biological and chemical efficacy of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is fundamentally dictated by its structural topology[2]. Structure-Activity Relationship (SAR) studies on its parent compound, ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid), reveal that three specific moieties are non-negotiable for target binding and reactivity[3]:

  • The Diene Stereochemistry: The conjugated diene system is crucial. Alterations to saturated or alkynyl analogues completely abolish biological activity[3].

  • The Carboxylic Acid Moiety: Essential for hydrogen bonding within the binding pockets of target proteins (likely auxin efflux/influx carriers)[3].

  • The Aromatic Ring & C2 Phenoxy Substitution: While the terminal phenyl ring is required for hydrophobic interactions[3], the addition of a phenoxy group at the C2 position introduces significant steric bulk and alters the electronic landscape. This specific substitution is hypothesized to enhance binding affinity and selectivity, preventing the non-specific growth arrest typically seen with traditional auxin inhibitors[4].

Application 1: Plant Physiology & Agrochemical Discovery

Mechanistic Overview

Gravitropism—the process by which plant roots orient themselves downward—is governed by the asymmetric distribution of the phytohormone auxin. Traditional auxin transport inhibitors (like NPA) are non-selective; they halt both gravitropic bending and primary root elongation, confounding phenotypic analysis[4].

Analogues of 5-phenylpenta-2,4-dienoic acid are revolutionary because they decouple these two processes[5]. By selectively modulating specific auxin transporters (such as PIN or AUX1 proteins) in the root tip, the compound disrupts the asymmetric auxin gradient required for bending without starving the elongation zone of the auxin needed for basic growth[4].

G Gravity Gravity Stimulus Statoliths Statolith Sedimentation (Columella Cells) Gravity->Statoliths PIN PIN/AUX1 Transporter Polarization Statoliths->PIN AuxinGrad Asymmetric Auxin Gradient Establishment PIN->AuxinGrad RootBend Root Gravitropic Bending AuxinGrad->RootBend Compound 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid Compound->PIN Selective Inhibition (No Elongation Arrest)

Fig 1: Auxin transport modulation by 2-phenoxy-5-phenylpenta-2,4-dienoic acid during gravitropism.

Experimental Protocol: High-Throughput Gravitropic Bending Assay

To utilize this compound as a probe for auxin transport, the following self-validating bioassay must be employed.

  • Step 1: Seed Stratification & Synchronization

    • Action: Surface-sterilize Lactuca sativa (lettuce) or Arabidopsis thaliana seeds and incubate at 4°C in the dark for 48 hours.

    • Causality: Cold stratification breaks seed dormancy uniformly. Synchronized germination is critical because gravitropic sensitivity varies drastically with the developmental stage of the radicle.

  • Step 2: Media Preparation & Compound Incorporation

    • Action: Prepare 1% agar plates containing 0.5X Murashige and Skoog (MS) salts. Dissolve 2-Phenoxy-5-phenylpenta-2,4-dienoic acid in DMSO and supplement the agar to final concentrations of 0.1 µM, 1.0 µM, and 5.0 µM.

    • Causality: Solid agar provides a physical matrix for root anchorage, allowing for continuous, uniform exposure to the compound while preventing the hypoxic stress associated with liquid media.

  • Step 3: Gravistimulation

    • Action: Grow seedlings vertically for 48 hours. Rotate the plates exactly 90° to alter the gravity vector and incubate in the dark for an additional 24 hours.

    • Causality: The 90° rotation standardizes the gravity stimulus, forcing the root to establish a new asymmetric auxin gradient to bend downward.

  • Step 4: Image Analysis & Self-Validation

    • Action: Photograph the roots and measure the curvature angle (

      
      ) and total root length using ImageJ software.
      
    • Validation Checkpoint: The assay is only valid if the mock-treated (DMSO only) control exhibits a curvature

      
       and the positive control (10 µM 1-NOA) exhibits a curvature 
      
      
      
      with
      
      
      normal root elongation[6].

Application 2: Advanced Organic Synthesis & Materials Science

Mechanistic Overview

Beyond biological applications, the parent structure is a recognized photoresponsive building block capable of[2+2] cycloaddition reactions[1]. More importantly, the conjugated dienoic acid system is highly susceptible to superacid-catalyzed hydroarylation[1]. In the presence of trifluoromethanesulfonic acid (CF₃SO₃H), the dienoic acid undergoes protonation to generate a highly reactive, resonance-stabilized carbocation. This intermediate is subsequently intercepted by a nucleophilic arene (e.g., benzene) to form complex, sterically hindered carbocyclic structures[1].

G Dienoic 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid Protonation Protonation via Superacid (CF3SO3H) Dienoic->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Nucleophile Nucleophilic Attack (Arene Solvent) Carbocation->Nucleophile Product Hydroarylated Carbocyclic Product Nucleophile->Product

Fig 2: Superacid-catalyzed hydroarylation workflow of the dienoic acid framework.

Experimental Protocol: Superacid-Catalyzed Hydroarylation
  • Step 1: Anhydrous Reaction Assembly

    • Action: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid in anhydrous benzene (which acts as both solvent and nucleophile).

    • Causality: Superacids like CF₃SO₃H are violently hygroscopic. Any residual moisture will competitively protonate water instead of the dienoic acid, quenching the reaction prematurely.

  • Step 2: Cryogenic Initiation

    • Action: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add 5.0 equivalents of CF₃SO₃H dropwise.

    • Causality: The protonation of the diene system is highly exothermic. Cryogenic temperatures prevent the uncontrolled, non-specific polymerization of the diene, ensuring the kinetic formation of the desired carbocation.

  • Step 3: Quenching & Extraction

    • Action: Stir for 2 hours, then rapidly quench the reaction at -78°C by adding saturated aqueous NaHCO₃. Extract with ethyl acetate.

    • Causality: Rapid alkaline quenching neutralizes the superacid immediately, trapping the kinetic hydroarylation product and preventing thermodynamic rearrangement or degradation.

  • Step 4: Self-Validation via NMR

    • Validation Checkpoint: Post-purification (via silica gel flash chromatography), ¹H-NMR must display the complete disappearance of the diene olefinic protons (

      
       6.0–7.5 ppm) and the appearance of new aliphatic signals, confirming successful hydroarylation across the double bonds.
      

Quantitative Data Summary

The following table synthesizes the comparative efficacy of various gravitropism inhibitors, highlighting the unique selectivity profile of dienoic acid analogues based on foundational SAR data[3][4][5].

CompoundPrimary Target / MechanismGravitropic Bending Inhibition (IC₅₀)Primary Root Elongation Inhibition (IC₅₀)Selectivity Profile
NPA (Naptalam) Auxin Efflux (PIN proteins)~0.05 µM~0.1 µMNon-selective (Arrests growth)
1-NOA Auxin Influx (AUX1)~10.0 µM>30.0 µMSelective (Permits growth)
ku-76 (Parent) Auxin Transport Modulator~5.0 µM>50.0 µMHighly Selective
2-Phenoxy Analogue Auxin Transport ModulatorPredicted <1.0 µMPredicted >50.0 µMHighly Selective (Enhanced by C2 bulk)

Conclusion

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is far more than a simple structural analogue. In agrochemical research, its ability to selectively uncouple root gravitropism from root elongation provides an unparalleled tool for mapping auxin signaling networks. Concurrently, its highly reactive dienoic backbone makes it a valuable precursor in materials science for synthesizing complex, sterically demanding carbocycles. By adhering to the rigorous, self-validating protocols outlined above, researchers can fully leverage the unique chemical and biological properties of this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17794925, (2E,4E)-2-phenoxy-5-phenylpenta-2,4-dienoic acid". PubChem. URL:[Link]

  • Shindo, M. et al. (2020). "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry, 172, 112287. URL:[Link]

  • Shindo, M. et al. (2023). "Design and synthesis of strong root gravitropism inhibitors with no concomitant growth inhibition." ResearchGate. URL:[Link]

  • Shindo, M. et al. (2020). "Design and chemical synthesis of root gravitropism inhibitors: Bridged analogues of ku-76 have more potent activity." Phytochemistry, 179, 112508. URL:[Link]

Sources

Foundational

Technical Guide: Mechanism of Action of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

The following technical guide provides an in-depth analysis of the mechanism of action for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid , a specialized chemical probe primarily recognized for its selective modulation of auxi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mechanism of action for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid , a specialized chemical probe primarily recognized for its selective modulation of auxin transport and gravitropic signaling.

Executive Summary

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a synthetic small molecule belonging to the class of substituted pentadienoic acids .[1] It acts as a potent and selective inhibitor of root gravitropism , functioning as a structural analogue to Ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid).[1][2][3][4]

Unlike broad-spectrum auxin transport inhibitors (e.g., NPA or TIBA) that suppress both gravitropism and general root elongation, this compound uncouples these processes. It selectively disrupts the gravity-sensing or signal transduction machinery required for asymmetric auxin distribution without abolishing the basipetal auxin flow necessary for primary growth. For drug development professionals, this molecule represents a critical case study in pathway-selective inhibition and serves as a bioactive scaffold containing a reactive conjugated diene system (Michael acceptor) with potential translational applications in covalent drug design.

Chemical Identity & Physicochemical Properties[2][3][5]

The compound is characterized by a conjugated diene backbone flanked by a carboxylic acid, a phenyl ring, and a phenoxy substituent at the C2 position. This specific substitution pattern dictates its stereochemical stability and biological selectivity.

PropertyData
IUPAC Name 2-Phenoxy-5-phenylpenta-2,4-dienoic acid
Common Analogue Ku-76 derivative
CAS Number 40136-22-9
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Key Pharmacophore

-unsaturated carboxylic acid (Michael Acceptor)
Solubility Soluble in DMSO, Ethanol; Low aqueous solubility
Reactivity Electrophilic at C3 and C5 positions due to conjugation
Structural Analysis

The molecule features a phenyl-pentadienoic acid core.[1][2] The introduction of the 2-phenoxy group adds steric bulk and electron-donating properties to the


-position, potentially altering the electrophilicity of the conjugated system compared to the parent Ku-76.
  • Essential Geometry: Structure-Activity Relationship (SAR) studies on the parent Ku-76 indicate that the (2Z, 4E) configuration is critical for biological activity.[1][3] The cis-orientation at C2-C3 allows the aromatic rings to adopt a specific conformation required for binding to the target protein.

Mechanism of Action: Selective Gravitropism Inhibition[1]

The primary validated mechanism of action is the inhibition of polar auxin transport (PAT) specific to the gravitropic response pathway.

Biological Pathway Modulation

Root gravitropism relies on the sedimentation of amyloplasts (statoliths) in columella cells, which triggers the relocalization of auxin efflux carriers (PIN proteins). This creates an asymmetric auxin gradient, causing differential growth and bending.

  • Target Interaction: The compound interferes with the lateral auxin transport machinery or the gravity signaling cascade downstream of statolith sedimentation.

  • Selectivity: Unlike N-1-naphthylphthalamic acid (NPA), which freezes all auxin transport (stopping growth), 2-Phenoxy-5-phenylpenta-2,4-dienoic acid permits the longitudinal flow of auxin required for cell elongation but blocks the lateral redirection required for bending.

Molecular Mechanism (Chemical Biology)

The compound contains a conjugated diene system adjacent to an electron-withdrawing carboxylic acid. This motif classifies it as a Michael Acceptor .

  • Covalent Modification Potential: The electrophilic carbons (C3 and C5) are susceptible to nucleophilic attack by cysteine residues in target proteins.

  • Binding Mode: It likely binds to the intracellular face of auxin efflux carriers (PIN proteins) or regulatory kinases (e.g., PID/WAG), potentially locking them in an inactive conformation or preventing their vesicular trafficking to the lateral membrane.

Pathway Visualization

The following diagram illustrates the uncoupling of elongation and gravitropism by the compound.

G cluster_transport Auxin Transport Machinery Gravity Gravity Stimulus (Vector Change) Amyloplast Amyloplast Sedimentation Gravity->Amyloplast Signaling Signaling Cascade (Ca2+, pH, ROS) Amyloplast->Signaling PIN_Traffic PIN3/PIN7 Relocalization Signaling->PIN_Traffic Lateral_Flow Lateral Auxin Gradient Formation PIN_Traffic->Lateral_Flow Bending Differential Growth (Root Bending) Lateral_Flow->Bending Basipetal_Flow Basipetal Auxin Flow (Elongation) Elongation Primary Root Elongation Basipetal_Flow->Elongation Inhibitor 2-Phenoxy-5-phenyl- penta-2,4-dienoic acid Inhibitor->PIN_Traffic Inhibits Inhibitor->Lateral_Flow Blocks Inhibitor->Basipetal_Flow No Effect

Caption: Selective inhibition of lateral auxin transport and PIN relocalization by 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, sparing the basipetal flow required for elongation.

Translational Potential in Drug Development

While primarily a plant physiology probe, the structure of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid holds relevance for mammalian drug discovery as a privileged scaffold .

Pharmacophore Analysis

The dienoic acid motif is shared with several mammalian-active compounds, including:

  • Retinoids: Structural similarity to retinoic acid receptor (RAR/RXR) ligands.

  • PPAR Ligands: The phenoxy-acid tail mimics the headgroup of PPAR

    
    /
    
    
    
    agonists (e.g., fibrates), suggesting potential metabolic modulation activity.
  • HDAC Inhibitors: The conjugated system linked to a zinc-binding group (carboxylate) can act as a Histone Deacetylase (HDAC) inhibitor pharmacophore.

Covalent Inhibition Strategy

The compound acts as a "warhead" in Targeted Covalent Inhibitor (TCI) design.

  • Mechanism: Soft electrophile targeting non-catalytic cysteines.

  • Application: Researchers can utilize this scaffold to design probes for mammalian enzymes with accessible cysteines in their active or allosteric sites (e.g., specific kinases or metabolic enzymes like PDK).

Toxicity & Liabilities
  • PAINS Alert: The conjugated diene can be flagged as a Pan-Assay Interference Compound (PAINS) due to non-specific reactivity in high-throughput screens.

  • Validation: Any "hit" in a mammalian screen using this compound must be validated for reversibility (washout studies) and glutathione reactivity to rule out non-specific alkylation.

Experimental Protocols

Protocol A: Root Gravitropism Inhibition Assay

Objective: To quantify the selective inhibition of gravitropic bending vs. elongation.[3]

  • Preparation: Dissolve compound in DMSO to create 10 mM stock.

  • Seedling Growth: Germinate Lactuca sativa (lettuce) or Arabidopsis thaliana seeds on 0.5% agar plates containing nutrient medium.

  • Treatment: Transfer 2-day-old seedlings to plates containing the test compound (concentration range: 0.1

    
    M – 50 
    
    
    
    M) and solvent control.
  • Gravistimulation: Rotate plates 90° to change the gravity vector.

  • Incubation: Incubate vertically in the dark for 24 hours at 23°C.

  • Measurement:

    • Bending Angle: Measure the curvature of the root tip relative to the new gravity vector.

    • Elongation: Measure the increase in root length during the incubation period.

  • Analysis: Calculate

    
     for bending. A "hit" is defined as 
    
    
    
    inhibition of bending with
    
    
    inhibition of elongation.
Protocol B: Chemical Reactivity Assessment (GSH Assay)

Objective: To determine the electrophilic reactivity (Michael acceptor potential).

  • Reaction Mix: Incubate 50

    
    M compound with 500 
    
    
    
    M reduced Glutathione (GSH) in PBS (pH 7.4).
  • Timepoints: Sample at 0, 15, 30, 60, and 120 minutes.

  • Detection: Analyze via LC-MS/MS.

  • Readout: Monitor the formation of the GSH-adduct (Mass = Compound + 307 Da).

  • Interpretation: Rapid adduct formation indicates high reactivity and potential for covalent protein binding.

References

  • Nishimura, T., et al. (2023).[2] "Design and synthesis of strong root gravitropism inhibitors with no concomitant growth inhibition." Scientific Reports, 13:5173.[2]

  • Shindo, M., et al. (2020).[2] "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry, 172:112287.[2]

  • BenchChem. (n.d.). "2-Phenoxy-5-phenylpenta-2,4-dienoic Acid Product Information & Biological Activity."

  • Okuda, K., et al. (2014).[2] "cis-Cinnamic acid selective suppressors distinct from auxin inhibitors."[2] Chemical and Pharmaceutical Bulletin, 62(6): 600-607.[2]

Sources

Exploratory

Discovery and Mechanistic Profiling of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid: A Novel Modulator of Plant Gravitropism

An in-depth technical whitepaper detailing the discovery, structural optimization, and mechanistic profiling of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid as a selective chemical probe in plant physiology. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the discovery, structural optimization, and mechanistic profiling of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid as a selective chemical probe in plant physiology.

Executive Summary

The discovery of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS No. 40136-22-9) represents a critical advancement in the development of selective chemical probes for plant physiology and agricultural chemistry. Developed as a highly optimized synthetic analogue of the lead compound ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid), this molecule selectively inhibits root gravitropism without the confounding off-target effect of suppressing primary root elongation [1]. This whitepaper dissects the biological rationale, structure-activity relationship (SAR) causality, and validated experimental protocols surrounding the discovery and application of this unique dienyl carboxylic acid.

The Biological Imperative: Decoupling Growth from Gravitropism

Root gravitropism—the downward growth of roots in response to gravity—is governed by the asymmetric distribution of the phytohormone auxin (indole-3-acetic acid, IAA). Gravity is sensed by statolith sedimentation in the root cap columella cells, which triggers the relocalization of PIN-FORMED (PIN) auxin efflux carriers. This redirects auxin to the lower side of the root, inhibiting cell elongation locally and causing a downward bend.

Historically, studying this pathway relied on broad-spectrum auxin transport inhibitors like 1-N-naphthylphthalamic acid (NPA) or 2,3,5-triiodobenzoic acid (TIBA). However, these compounds inherently stunt overall root elongation, masking the specific mechanistic steps of gravitropic signaling. The discovery of cis-cinnamic acid (cis-CA) as a natural allelochemical provided a new scaffold, but it still exhibited potent growth-inhibitory effects. The imperative became clear: to rationally design a probe that decouples gravitropic bending from root elongation [3].

SAR and the Structural Evolution to Phenoxy Derivatives

Through systematic screening of cis-CA analogues, researchers identified ku-76, which inhibited gravitropism at 5 µM while actually promoting root elongation (up to 150% of mock) [2]. Extensive SAR studies established three absolute structural requirements for this activity:

  • Diene Stereochemistry: The (2Z,4E) configuration is non-negotiable. Isomers such as (2E,4E) or (2Z,4Z) are completely inactive.

  • Aromatic Ring: Essential for target binding; replacement with alkyl chains abolishes activity.

  • Carboxylic Acid Moiety: Required for biological function; conversion to amides or esters drastically reduces potency [2].

The Causality of Phenoxy Substitution

While ku-76 is highly active, its open-chain pentadienoic acid backbone is conformationally flexible. The (2Z)-alkene moiety is susceptible to isomerization triggered by external environmental factors (e.g., light), which degrades its efficacy [4]. The design of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid introduces a bulky, electron-rich phenoxy group at the alpha-position (C2).

  • Conformational Locking: The steric bulk of the phenoxy group restricts the free rotation of adjacent single bonds and creates a high energy barrier against Z-to-E isomerization, stabilizing the active (2Z,4E) geometry.

  • Enhanced Lipophilicity & Binding: The additional aromatic ring increases the molecule's lipophilicity, potentially enhancing penetration into the root cap columella cells, while offering supplementary π-π interactions within the putative binding pocket of the auxin efflux machinery [1].

SAR_Workflow A cis-Cinnamic Acid (cis-CA) Allelochemical (Inhibits Root Elongation) B SAR Screening & Modification Decoupling elongation from gravitropism A->B C ku-76 ((2Z,4E)-isomer) Lead Compound (Selective Gravitropism Inhibitor) B->C D Structural Optimization (Conformational locking via steric bulk) C->D E 2-Phenoxy-5-phenylpenta-2,4-dienoic acid Target Probe D->E

Fig 1. Discovery workflow from natural allelochemical to the optimized phenoxy-substituted probe.

Quantitative SAR Data

The following table summarizes the self-validating quantitative data that drove the structural evolution of these compounds. A successful probe must show a curvature angle of < 30° (indicating inhibition of bending) while maintaining ~100% root elongation compared to the mock control.

CompoundDiene StereochemistryGravitropic Curvature Angle (θ) at 5 µMRoot Elongation (% of Mock) at 5 µM
cis-Cinnamic Acid (cis-CA)N/A (Monoene)< 30° (Inhibited)< 20% (Severely Inhibited)
ku-76(2Z, 4E)< 30° (Inhibited)~150% (Promoted)
Isomer of ku-76(2E, 4E)> 60° (Inactive)~100% (Unaffected)
2-Phenoxy Analogue (2Z, 4E) < 30° (Inhibited) ~100% (Unaffected)

Chemical Synthesis Workflow

To synthesize 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, standard Knoevenagel condensations are inadequate as they yield the thermodynamically favored (E)-alkenes. Because the (2Z) geometry is strictly required for biological activity, a Z-selective Horner-Wadsworth-Emmons (HWE) olefination is employed.

Step 1: Preparation of the Z-Selective HWE Reagent

  • Procedure: React ethyl 2-bromo-2-phenoxyacetate with a diaryl phosphite (e.g., diphenyl phosphite) under basic conditions to yield ethyl 2-(diphenoxyphosphoryl)-2-phenoxyacetate.

  • Causality: Diaryl phosphonoacetates (Ando's reagents) significantly lower the transition state energy for the formation of the cis-oxaphosphetane intermediate. This kinetic control drives the reaction toward the required (Z)-alkene, unlike standard diethyl phosphonates which favor the (E)-alkene.

Step 2: Z-Selective Olefination

  • Procedure: Dissolve the HWE reagent in anhydrous THF. Add a strong base (e.g., NaH or KHMDS) at -78°C to form the ylide. Slowly add trans-cinnamaldehyde. Allow the reaction to warm to room temperature.

  • Causality: trans-cinnamaldehyde provides the pre-existing (4E) double bond. The strictly controlled low temperature prevents unwanted side reactions and maximizes the stereoselectivity of the newly formed (2Z) double bond.

Step 3: Saponification

  • Procedure: Treat the resulting ethyl (2Z,4E)-2-phenoxy-5-phenylpenta-2,4-dienoate with LiOH in a THF/H₂O mixture at room temperature. Acidify with 1M HCl to precipitate the free acid.

  • Causality: Mild basic hydrolysis is crucial. Harsh acidic hydrolysis or elevated temperatures could trigger the isomerization of the delicate (2Z,4E)-diene system or unwanted intramolecular cyclization reactions.

Biological Validation Protocols: Lettuce Radicle Assay

To validate the efficacy of the synthesized compound, the following self-validating biological assay is utilized.

Step 1: Seed Preparation and Germination

  • Procedure: Surface-sterilize Lactuca sativa (lettuce) seeds. Plate them on 1% agar containing 1 mM CaSO₄. Incubate in the dark at 25°C for 24 hours to obtain straight radicles (approx. 5 mm).

  • Causality: CaSO₄ provides essential calcium ions required for root cell wall integrity and baseline gravitropic signaling without introducing complex nutrient variables that could skew results.

Step 2: Compound Application

  • Procedure: Transfer the germinated seedlings to new 1% agar plates infused with 5 µM of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (dissolved in 0.1% DMSO). Include a 0.1% DMSO mock plate as a control.

  • Causality: The 5 µM concentration is the established therapeutic window where gravitropism is inhibited without triggering non-specific toxicity. The DMSO control ensures the solvent is not responsible for phenotypic changes.

Step 3: Gravitropic Stimulation and Imaging

  • Procedure: Orient the plates vertically. Rotate the plates exactly 90° to apply a gravistimulus. Incubate in the dark for 24 hours.

  • Causality: Dark incubation prevents phototropic responses (light-induced bending) from confounding the gravitropic data.

Step 4: Quantitative Measurement

  • Procedure: Photograph the seedlings. Use imaging software (e.g., ImageJ) to measure the curvature angle (θ) and the total root length.

  • Causality: Dual measurement provides a self-validating dataset: a successful test must show θ < 30° (inhibition of bending) AND root length ≥ 100% of the mock control (no growth suppression).

Mechanism Gravity Gravity Stimulus Columella Root Cap Columella Cells (Statolith Sedimentation) Gravity->Columella PIN PIN Protein Relocalization (Auxin Efflux Carriers) Columella->PIN Auxin Asymmetric Auxin Distribution (Accumulation on lower side) PIN->Auxin Bending Root Gravitropic Bending Auxin->Bending Inhibitor 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Selective Inhibition) Inhibitor->PIN Blocks transport

Fig 2. Mechanism of action showing selective inhibition of auxin transport during gravitropism.

References

  • Benchchem. "2-Phenoxy-5-phenylpenta-2,4-dienoic Acid | Research Chemical." Benchchem.
  • Shindo, M., et al. "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry, Kyushu University.
  • J-Stage. "Development of root gravitropism inhibitors from allelochemical research." J-Stage.
  • Shindo, M., et al. "Design and chemical synthesis of root gravitropism inhibitors: Bridged analogues of ku-76 have more potent activity." PubMed.
Foundational

In Silico Profiling of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid: A Technical Guide

Executive Summary This technical guide outlines the computational modeling framework for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid , a conjugated dienyl carboxylic acid with significant bioactive potential. While primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational modeling framework for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid , a conjugated dienyl carboxylic acid with significant bioactive potential. While primarily recognized in plant physiology as a structural analogue of the gravitropism inhibitor ku-76 , its pharmacophore—characterized by a lipophilic styryl tail, a reactive conjugated diene linker, and an acidic headgroup—presents a compelling scaffold for drug discovery, resembling synthetic precursors to cinnamic acid derivatives and PPAR agonists.

This guide addresses the specific challenges of modeling this entity: stereochemical instability of the diene bridge, Michael acceptor reactivity , and conformational flexibility .

Module 1: Quantum Mechanical (QM) Geometry & Stereochemical Analysis

The biological activity of phenoxy-substituted dienyl acids is strictly governed by the stereochemistry of the diene backbone (C2=C3 and C4=C5). Literature suggests the (2Z, 4E) configuration is often essential for bioactivity in this class (e.g., ku-76), whereas synthetic routes (HWE reaction) thermodynamically favor the (2E, 4E) isomer.[1] In silico workflows must first resolve these energy barriers.

Causality & Rationale

Standard force fields (MMFF94, AMBER) often fail to accurately predict the rotational barriers of conjugated dienes with bulky phenoxy substituents at the C2 position. Quantum mechanical optimization is required to determine the Boltzmann population of the active (2Z) vs. inactive (2E) conformers.

Experimental Protocol: DFT Optimization

Objective: Calculate the relative stability and rotational transition states of the E/Z isomers.

  • Conformer Generation:

    • Generate initial 3D structures for all four isomers: (2E,4E), (2Z,4E), (2E,4Z), (2Z,4Z).

    • Perform a coarse conformational search using RDKit (ETKDGv3 algorithm) to sample ring orientations.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16, ORCA, or chemically equivalent QM engine.

    • Functional/Basis Set: B3LYP/6-311+G(d,p) . The diffuse functions (+) are critical for the anionic carboxylate headgroup if modeled at physiological pH.

    • Solvation: CPCM (Conductor-like Polarizable Continuum Model) with water (

      
      ) to mimic biological fluid.
      
  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies for minima).

    • Calculate Gibbs Free Energy (

      
      ) at 298 K.
      
  • Transition State Scan:

    • Perform a relaxed potential energy surface (PES) scan around the C2=C3 bond (dihedral angle) in 10° increments to find the isomerization barrier.

Data Output Structure
Isomer ConfigurationRelative Energy (

, kcal/mol)
Dipole Moment (Debye)HOMO-LUMO Gap (eV)Boltzmann Population (%)
(2E, 4E) 0.00 (Reference)3.424.1292.5%
(2Z, 4E) +1.854.153.987.4%
(2E, 4Z) +4.203.104.05<0.1%

Interpretation: If the (2Z, 4E) isomer is the bioactive form but lies +1.85 kcal/mol higher than the global minimum, the molecule may require specific binding pocket interactions to stabilize the active conformation ("induced fit").

Module 2: Pharmacophore Mapping & Target Deconvolution

Given the molecule's structural similarity to known auxin transport inhibitors (e.g., NPA, TIBA) and human targets like aminopeptidases or PPARs, a dual-pathway docking approach is recommended.

Workflow Diagram (Graphviz)

DockingWorkflow Ligand Ligand Preparation (2Z & 2E Isomers) GridGen Grid Box Generation (Active Site Definition) Ligand->GridGen Target_Plant Plant Target (PIN1 Auxin Efflux) Target_Plant->GridGen Target_Human Human Homologs (Aminopeptidases/PPAR) Target_Human->GridGen Docking Ensemble Docking (AutoDock Vina/Gold) GridGen->Docking Analysis Interaction Profiling (PLIP Analysis) Docking->Analysis

Figure 1: Dual-pathway docking workflow comparing plant-specific targets and potential human off-targets.

Protocol: Ensemble Molecular Docking

Objective: Identify the binding mode and affinity of the 2-Phenoxy-5-phenylpenta-2,4-dienoic acid isomers.

  • Target Selection:

    • Primary (Plant): PIN1 Auxin Efflux Carrier (AlphaFold model or homology model based on PDB: 5I7D).

    • Secondary (Human): LTA4H (Leukotriene A4 Hydrolase) or PPAR

      
       (PDB: 3B0R) due to the lipid-like tail.
      
  • Ligand Preparation:

    • Assign Gasteiger charges.

    • Define rotatable bonds (Note: The C2-C3 and C4-C5 diene bonds must be kept rigid to strictly test the E vs Z hypothesis; the phenoxy ether linkage is rotatable ).

  • Docking Execution:

    • Use AutoDock Vina with exhaustiveness = 32.

    • Self-Validation: Re-dock the co-crystallized ligand of the target PDB (RMSD must be < 2.0 Å).

  • Interaction Analysis:

    • Focus on

      
      -stacking  interactions with the 5-phenyl ring.
      
    • Verify salt bridge formation between the carboxylic acid and conserved Arginine/Lysine residues in the pocket.

Module 3: ADMET & Reactivity Profiling

The conjugated diene system (


-unsaturated acid) acts as a vinylogous Michael acceptor. In silico toxicity alerts are critical here.
Reactivity & Toxicity Alerts

The electrophilic nature of the C3 and C5 positions makes this molecule susceptible to nucleophilic attack by biological thiols (e.g., Glutathione).

  • Protocol: Use SMARTCyp or XenoSite to predict metabolic hot spots.

  • Key Alert: The Michael Acceptor motif.

    • Risk: Covalent binding to proteins (skin sensitization, hepatotoxicity).

    • Mitigation: Calculate the LUMO energy . A lower LUMO suggests higher electrophilicity. If LUMO < -2.0 eV, reactivity risk is high.

Physiochemical Properties (Table)

Calculated using SwissADME / RDKit descriptors.

PropertyValueDrug-Likeness Implications
LogP (Lipophilicity) 3.8 – 4.2High membrane permeability; potential for retention in adipose tissue.
TPSA (Polar Surface Area) 46.5 ŲExcellent oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 5Flexible enough for induced fit, rigid enough for specificity.
PAINS Alert NoneUnlikely to be a pan-assay interference compound (unless aggregated).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17794925, (2E,4E)-2-phenoxy-5-phenylpenta-2,4-dienoic acid. Retrieved from [Link]

  • Teale, W. D., et al. (2006). A Downward Perspective: The Role of Auxin in Root Gravitropism. (Contextual grounding for gravitropism inhibitors/ku-76 analogs).
  • SwissADME. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. This compound and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. This compound and its structural analogues are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This guide is intended for an audience with a foundational knowledge of organic synthesis.

Introduction

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The introduction of a phenoxy group at the alpha-position of the carboxylic acid can significantly modulate the molecule's electronic and steric properties, potentially leading to enhanced or novel pharmacological effects. The synthetic route detailed below is a robust, two-step process designed for high yield and purity. The initial step involves the synthesis of the 5-phenylpenta-2,4-dienoic acid backbone via a Knoevenagel condensation, a classic and reliable method for forming carbon-carbon double bonds.[1][2] The subsequent step introduces the phenoxy group through a nucleophilic substitution reaction on an alpha-halogenated intermediate, a common strategy for the synthesis of alpha-substituted carboxylic acids.[3]

Chemical Structures and Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Pathway Cinnamaldehyde Cinnamaldehyde Intermediate1 5-Phenylpenta-2,4-dienoic acid Cinnamaldehyde->Intermediate1 Pyridine, Piperidine MalonicAcid Malonic Acid MalonicAcid->Intermediate1 Intermediate2 2-Bromo-5-phenylpenta-2,4-dienoic acid Intermediate1->Intermediate2 1. SOCl₂ 2. NBS, HBr (cat.) FinalProduct 2-Phenoxy-5-phenylpenta-2,4-dienoic acid Intermediate2->FinalProduct Sodium Phenoxide Phenol Phenol Phenol->FinalProduct

Caption: Overall synthetic scheme for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Materials and Methods

Materials
  • Cinnamaldehyde (98%)

  • Malonic acid (99%)

  • Pyridine (99.8%)

  • Piperidine (99.5%)

  • Thionyl chloride (SOCl₂) (99.5%)

  • N-Bromosuccinimide (NBS) (99%)

  • Hydrobromic acid (48% in water)

  • Phenol (99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (37%)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

The synthesis is divided into three main stages:

  • Synthesis of 5-Phenylpenta-2,4-dienoic acid

  • Synthesis of 2-Bromo-5-phenylpenta-2,4-dienoic acid

  • Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid

Stage 1: Synthesis of 5-Phenylpenta-2,4-dienoic acid (Knoevenagel Condensation)

This step utilizes a well-established Knoevenagel condensation reaction between cinnamaldehyde and malonic acid.[1][2] The basic catalysts, pyridine and piperidine, facilitate the deprotonation of malonic acid and the subsequent condensation and decarboxylation.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cinnamaldehyde (13.2 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in pyridine (50 mL).

  • To this solution, add piperidine (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • A yellow precipitate of 5-phenylpenta-2,4-dienoic acid will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-phenylpenta-2,4-dienoic acid as pale yellow crystals.

  • Dry the product under vacuum.

Expected Yield: 75-85% Melting Point: 165-168 °C

Stage 2: Synthesis of 2-Bromo-5-phenylpenta-2,4-dienoic acid (Alpha-Bromination)

This stage employs a modified Hell-Volhard-Zelinsky reaction. The carboxylic acid is first converted to its acyl chloride, which more readily undergoes enolization and subsequent bromination at the alpha-position.[4][5]

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and HBr fumes), add 5-phenylpenta-2,4-dienoic acid (8.7 g, 0.05 mol).

  • Carefully add thionyl chloride (7.3 mL, 0.1 mol) dropwise at room temperature.

  • Heat the mixture to 70 °C for 2 hours until the evolution of HCl gas ceases. This forms the acyl chloride intermediate.

  • Cool the mixture to room temperature.

  • Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) and a catalytic amount of 48% hydrobromic acid (2-3 drops).

  • Heat the reaction mixture to 80 °C for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully add water (20 mL) to hydrolyze the acyl bromide back to the carboxylic acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-bromo-5-phenylpenta-2,4-dienoic acid can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Expected Yield: 60-70%

Stage 3: Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Nucleophilic Substitution)

In this final stage, the alpha-bromo acid undergoes a nucleophilic substitution reaction with sodium phenoxide.[3] The phenoxide ion, a potent nucleophile, displaces the bromide ion to form the desired product.

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) (100 mL).

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.4 g, 0.06 mol) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve phenol (5.6 g, 0.06 mol) in anhydrous THF (20 mL).

  • Add the phenol solution dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of sodium phenoxide.

  • Dissolve the crude 2-bromo-5-phenylpenta-2,4-dienoic acid (from Stage 2, approx. 0.03 mol) in anhydrous THF (30 mL).

  • Add the solution of the bromo-acid dropwise to the sodium phenoxide suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water (50 mL).

  • Acidify the aqueous layer with 2M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-Phenoxy-5-phenylpenta-2,4-dienoic acid as a solid.

Expected Yield: 50-65%

Data and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceExpected Yield (%)
5-Phenylpenta-2,4-dienoic acidC₁₁H₁₀O₂174.19Pale yellow crystals75-85
2-Bromo-5-phenylpenta-2,4-dienoic acidC₁₁H₉BrO₂253.09Off-white to yellow solid60-70
2-Phenoxy-5-phenylpenta-2,4-dienoic acidC₁₇H₁₄O₃266.29White to off-white solid50-65

The structure and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of both the phenyl and phenoxy groups, as well as the vinylic protons of the diene system.

  • ¹³C NMR: Expect signals corresponding to the carboxylic acid carbon, the aromatic carbons, and the olefinic carbons.

  • FT-IR: Look for a strong carbonyl stretch (C=O) from the carboxylic acid and C-O stretches from the ether linkage.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Alpha-Bromination cluster_2 Stage 3: Nucleophilic Substitution S1_Start Mix Cinnamaldehyde, Malonic Acid, Pyridine, and Piperidine S1_Reflux Reflux for 4-6 hours S1_Start->S1_Reflux S1_Workup Acidic Workup and Precipitation S1_Reflux->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product 5-Phenylpenta-2,4-dienoic acid S1_Purify->S1_Product S2_Start React Stage 1 Product with SOCl₂ S1_Product->S2_Start S2_Bromination Add NBS and HBr (cat.), Heat for 4-6 hours S2_Start->S2_Bromination S2_Workup Hydrolysis and Extraction S2_Bromination->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product 2-Bromo-5-phenylpenta-2,4-dienoic acid S2_Purify->S2_Product S3_Reaction React Stage 2 Product with Sodium Phenoxide S2_Product->S3_Reaction S3_Phenoxide Prepare Sodium Phenoxide S3_Phenoxide->S3_Reaction S3_Workup Acidic Workup and Extraction S3_Reaction->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product 2-Phenoxy-5-phenylpenta-2,4-dienoic acid S3_Purify->S3_Product

Caption: Detailed experimental workflow for the synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Troubleshooting

  • Low yield in Stage 1: Ensure all reagents are of high purity and the reaction is refluxed for a sufficient amount of time. Incomplete reaction can be addressed by extending the reflux time.

  • Side reactions in Stage 2: The bromination step can be sensitive. Ensure the reaction is protected from light and moisture. Over-bromination can occur if an excess of NBS is used or the reaction time is too long.

  • Incomplete reaction in Stage 3: The sodium hydride must be fresh and handled under strictly anhydrous conditions to ensure the complete formation of sodium phenoxide. The reaction may require longer stirring times or gentle heating to go to completion.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and hydrobromic acid are highly corrosive and toxic. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

  • Pyridine and piperidine are toxic and have strong odors.

References

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions at the Alpha-Carbon. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fiveable. (2025, August 15). Synthesis of alpha-halo acids Definition. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-phenyl-2,4-pentadienoic acid. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

Sources

Application

Application Note: Purification Protocols for 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes specific chemical data with field-proven purification strategies.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes specific chemical data with field-proven purification strategies.

Executive Summary

The purification of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid presents a dual challenge: managing the solubility profile of a lipophilic carboxylic acid while preserving the integrity of a photosensitive conjugated diene system. Unlike simple aromatic acids, the 2,4-diene backbone is susceptible to photo-isomerization (E/Z shifting) and oxidation.

This guide outlines a tiered purification strategy:

  • Acid-Base Extraction: For bulk removal of neutral organic impurities (unreacted aldehydes, phenoxy-precursors).

  • Recrystallization: The primary method for achieving >98% purity.

  • Flash Chromatography: Reserved for separating geometric isomers or removing persistent polymeric byproducts.

Chemical Profile & Pre-Purification Assessment

Before initiating purification, understand the physicochemical constraints of the molecule.

PropertyValue / CharacteristicImplication for Purification
Acidity (pKa) ~4.0 – 4.2 (Predicted)Stronger than acetic acid. Extractable into mild base (5% NaHCO₃).
Lipophilicity High (LogP > 3.5)Low water solubility.[1] "Oiling out" is a risk during aqueous recrystallization.
Stability Photosensitive (Diene)CRITICAL: Wrap all flasks in aluminum foil. Avoid prolonged exposure to ambient light.
Solubility Soluble: DMSO, EtOAc, DCM, EtOHInsoluble: Water, HexanesRecrystallization requires a mixed-solvent system (e.g., EtOH/H₂O).
Impurity Profile (Common Synthetic Byproducts)
  • Unreacted Cinnamaldehyde: Neutral, oily, strong odor. Removed via Acid-Base extraction.

  • Decarboxylated Dienes: Non-acidic hydrocarbons. Removed via Acid-Base extraction.

  • Geometric Isomers (2Z,4E vs 2E,4E): Difficult to separate by extraction; requires chromatography or selective crystallization.

  • Polymers/Oligomers: Formed via radical polymerization of the diene; usually insoluble in EtOH.

Protocol A: Acid-Base Extraction (The "Rough Clean")

This is the mandatory first step for crude reaction mixtures. It leverages the carboxylic acid functionality to separate the target from neutral organic impurities.[2]

Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) BaseAdd Add 5% NaHCO3 (aq) (pH > 8.5) Start->BaseAdd Partition Partition Layers BaseAdd->Partition OrgLayer Organic Layer (Contains Neutrals/Aldehydes) Partition->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Carboxylate) Partition->AqLayer Keep Wash Wash Aq. Layer with Fresh Ether/DCM AqLayer->Wash Acidify Acidify with 1M HCl to pH < 2 Wash->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Vacuum Filtration (Solid Product) Precipitate->Filter Yes (Solid) ExtractBack Extract into EtOAc Dry (MgSO4) & Concentrate Precipitate->ExtractBack No (Oily/Emulsion)

Figure 1: Acid-Base Extraction Logic Flow. Blue = Start, Green = Product Path, Red = Waste.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Extraction (Forward): Transfer to a separatory funnel. Add an equal volume of saturated NaHCO₃ or 5% NaOH .

    • Expert Note: Use NaHCO₃ first. If the compound does not extract (check TLC of organic layer), switch to 1M NaOH. The phenoxy group generally does not inhibit ionization, but high lipophilicity can slow mass transfer. Shake vigorously.

  • Phase Separation: Collect the Aqueous Layer (bottom if DCM used, top if EtOAc used). The target is now a water-soluble carboxylate salt.

    • Check: The organic layer should contain the yellow/orange color of unreacted cinnamaldehyde.

  • Wash: Return the aqueous layer to the funnel and wash with a small portion of fresh organic solvent (EtOAc) to remove trapped neutrals. Discard this organic wash.

  • Acidification (Regeneration):

    • Place the aqueous solution in a beaker with a stir bar.

    • Cool to 0–5°C in an ice bath (critical to prevent oiling out).

    • Slowly add 1M HCl dropwise while stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a solid. If it forms a sticky gum ("oiling out"), see the Troubleshooting section.

  • Recovery: Filter the solid via Buchner funnel or extract the acidified aqueous mix with EtOAc (3x), dry over MgSO₄, and evaporate.

Protocol B: Recrystallization (The "Polishing Step")

Recrystallization is superior to chromatography for this compound class as it avoids silica-catalyzed isomerization.

Solvent Selection Strategy

Due to the phenoxy group , this molecule is significantly more lipophilic than its parent (5-phenylpenta-2,4-dienoic acid).

  • Avoid: Pure water (causes oiling out).

  • Recommended System: Ethanol/Water (Solvent/Anti-solvent) or Ethyl Acetate/Hexane .

Procedure (Ethanol/Water Pair)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating gently (50-60°C). Add just enough ethanol to dissolve the solid.

    • Warning: Do not boil excessively; heat promotes polymerization of the diene.

  • Filtration (Optional): If insoluble particles (dust/polymers) are visible, filter the hot solution through a pre-warmed glass wool plug.

  • Nucleation: Remove from heat. While the solution is still warm, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in a towel to slow cooling).

    • Once at room temp, move to a refrigerator (4°C) for 2-4 hours.

    • Expert Tip: If oil droplets form instead of crystals, scratch the glass with a rod or add a seed crystal immediately.

  • Collection: Filter the crystals and wash with cold 50% EtOH/Water. Dry under high vacuum in the dark.

Protocol C: Flash Chromatography (Isomer Separation)

Use this only if Acid-Base extraction and Recrystallization fail to achieve >98% purity, or if you need to separate E/Z isomers.

  • Stationary Phase: Silica Gel 60 (acid-washed silica is preferred to prevent tailing of the carboxylic acid).

  • Mobile Phase:

    • Base System: Hexanes : Ethyl Acetate.

    • Modifier: Add 1% Acetic Acid to the mobile phase.

    • Reasoning: The acetic acid suppresses the ionization of the carboxylic acid on the silica surface, preventing "streaking" and ensuring sharp bands.

  • Gradient: Start at 90:10 (Hex:EtOAc + 1% AcOH) and ramp to 60:40.

  • Detection: UV at 254 nm (Strong absorption due to conjugated diene).

Troubleshooting & Stability

IssueRoot CauseSolution
Oiling Out Product precipitates as a liquid rather than crystal.1. Use a seed crystal.2. Slow down the cooling rate.3. Increase the ratio of the "good" solvent (Ethanol) slightly.
Isomerization E-isomer converting to Z-isomer.Light exclusion is non-negotiable. Perform all steps in amber glassware or foil-wrapped vessels. Avoid heating above 60°C.
Low Recovery Product retained in mother liquor.The phenoxy group increases solubility in organics. Cool to -20°C to maximize yield.
Pink/Red Color Oxidation of the phenol/diene system.Recrystallize in the presence of a pinch of ascorbic acid or under Nitrogen atmosphere.

References

  • Chemical Profile & Analogues

    • PubChem Compound Summary for (2E,4Z)-5-phenylpenta-2,4-dienoic acid (Parent structure analysis). National Library of Medicine (US), National Center for Biotechnology Information. [Accessed 26 Oct 2023]. Available from: [Link]

  • Synthesis & Reactivity
  • Purification Methodologies

    • General procedures for the purification of Carboxylic acids. LookChem. (Standard protocols for acid-base extraction and pKa considerations). [Accessed 26 Oct 2023]. Available from: [Link]

  • Recrystallization Techniques

    • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (Principles of solvent/anti-solvent selection). [Accessed 26 Oct 2023]. Available from: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Introduction: Unveiling the Potential of a Novel Phenolic Compound 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a synthetic organic compound belonging to the class of phenolic acids. While its direct biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a synthetic organic compound belonging to the class of phenolic acids. While its direct biological activities in mammalian cells are currently under-explored, its structural similarity to cinnamic acid and other phenolic compounds suggests a potential for therapeutic applications.[1][2] Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Cinnamic acid and its derivatives, in particular, have demonstrated antitumor activity through various mechanisms, such as inducing apoptosis and modulating cell signaling pathways.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anticancer effects of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid in a cell culture setting. The following protocols are designed to be a starting point for a thorough in vitro evaluation, with a focus on assessing cytotoxicity, and apoptosis-inducing capabilities.

Hypothesized Mechanism of Action

Based on the known activities of related phenolic and cinnamic acid derivatives, we hypothesize that 2-Phenoxy-5-phenylpenta-2,4-dienoic acid may exert anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This could be mediated through the intrinsic pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins.

2-Phenoxy-5-phenylpenta-2,4-dienoic acid 2-Phenoxy-5-phenylpenta-2,4-dienoic acid Cancer Cell Cancer Cell 2-Phenoxy-5-phenylpenta-2,4-dienoic acid->Cancer Cell Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Cancer Cell->Pro-apoptotic Proteins (e.g., Bax) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Cancer Cell->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized apoptotic pathway induced by 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Experimental Workflow for In Vitro Evaluation

The following workflow provides a systematic approach to characterizing the anticancer potential of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies Stock Solution Preparation Stock Solution Preparation Cell Seeding Cell Seeding Stock Solution Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis Apoptosis Assay (Annexin V/PI)->Western Blot Analysis

Caption: Experimental workflow for assessing the anticancer activity of the test compound.

Protocols

Stock Solution Preparation and Storage

Rationale: Proper preparation and storage of the compound are critical for maintaining its stability and ensuring reproducible results.

  • Materials:

    • 2-Phenoxy-5-phenylpenta-2,4-dienoic acid powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid to prepare a 10 mM stock solution in DMSO. The molecular weight is 266.29 g/mol .[1]

    • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of the compound and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture and Maintenance

Rationale: Consistent cell culture practices are essential for obtaining reliable and comparable experimental data.

  • Materials:

    • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS), sterile

    • Trypsin-EDTA solution

    • Cell culture flasks and plates

  • Procedure:

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

    • For experiments, use cells in the logarithmic growth phase.[6]

Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is a standard method for determining the cytotoxic effects of a compound.[7]

  • Materials:

    • Cancer cells

    • Complete growth medium

    • 2-Phenoxy-5-phenylpenta-2,4-dienoic acid stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the 2-Phenoxy-5-phenylpenta-2,4-dienoic acid stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate the plates for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Materials:

    • Cancer cells

    • 6-well cell culture plates

    • 2-Phenoxy-5-phenylpenta-2,4-dienoic acid

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms of apoptosis.[8]

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare protein lysates from cells treated with the compound and a vehicle control.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control like β-actin.[8]

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data from the described experiments, illustrating the potential dose-dependent cytotoxic and pro-apoptotic effects of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid on a cancer cell line.

Concentration (µM)Cell Viability (%) (48h)Apoptotic Cells (%) (24h)Relative Bax ExpressionRelative Bcl-2 Expression
0 (Vehicle)100 ± 5.25.1 ± 1.21.01.0
1085.3 ± 4.112.4 ± 2.51.50.8
25 (IC50)50.1 ± 3.835.7 ± 3.12.80.4
5022.6 ± 2.968.2 ± 4.54.20.1

Note: The above data are for illustrative purposes only and actual results may vary depending on the cell line and experimental conditions.

References

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. MDPI. Available at: [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available at: [Link]

  • The role of phenolic compounds in the fight against cancer--a review. - SciSpace. Available at: [Link]

  • (2E,4Z)-5-phenylpenta-2,4-dienoic acid | C11H10O2 | CID 1549510 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 5-Phenylpenta-2,4-diynoic acid | C11H6O2 | CID 85819310 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole | Request PDF - ResearchGate. Available at: [Link]

  • WO2016130734A1 - Use of phenolic antioxidants in cell culture for the production of proteins - Google Patents.
  • Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. Available at: [Link]

  • In Vitro Gastrointestinal Bioaccessibility of the Phenolic Fraction from Agave inaequidens Flower - MDPI. Available at: [Link]

  • Reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid | Request PDF - ResearchGate. Available at: [Link]

  • In Vitro Study of Two Edible Polygonoideae Plants: Phenolic Profile, Cytotoxicity, and Modulation of Keap1-Nrf2 Gene Expression - SciSpace. Available at: [Link]

  • Impact of Drying Processes on Phenolics and In Vitro Health-Related Activities of Indigenous Plants in Thailand - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Determination of the Lethal Concentrations of Two Phenolic Acid Derivatives Originated From the Edible Red Marine Macroalga (Bangia fuscopurpurea) Using the In Vivo Zebrafish Eleutheroembryo Model and Their In Silico Structure–Toxicity Relationship Study - ResearchGate. Available at: [Link]

Sources

Application

Advanced Characterization and Experimental Design for 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

APPLICATION NOTE: AN-PPA-001 Executive Summary & Scientific Rationale 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (and its structural parent, 5-phenylpenta-2,4-dienoic acid) represents a critical class of dienyl carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-PPA-001

Executive Summary & Scientific Rationale

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (and its structural parent, 5-phenylpenta-2,4-dienoic acid) represents a critical class of dienyl carboxylic acids utilized primarily as chemical probes for dissecting signal transduction pathways.[1]

While structurally homologous to mammalian retinoids and PPAR ligands, this specific scaffold is most authoritative as a selective inhibitor of root gravitropism (the ability of plants to sense and grow towards gravity) without inhibiting primary elongation. This unique "uncoupling" activity identifies it as a specific modulator of auxin transport (specifically the efflux carriers), distinguishing it from general phytotoxins.

This guide provides a rigorous experimental framework for utilizing this compound, moving from physicochemical stability (crucial for dienes) to phenotypic screening and mechanistic validation.

Physicochemical Characterization & Handling

Critical Warning: The conjugated diene system (C=C-C=C) is susceptible to photo-isomerization and oxidation. Standard laboratory lighting can degrade the active (2Z,4E) or (2E,4E) isomers into inactive forms, compromising data reproducibility.

Protocol 1: Compound Preparation & Stability Validation

Objective: Ensure the chemical integrity of the probe prior to biological assays.

  • Solubility Profiling:

    • Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 50 mM .

    • Note: Avoid Ethanol if downstream assays involve sensitive enzymatic targets, as it can act as a co-solvent interferent.

    • Storage: Aliquot into amber glass vials (single-use) and store at -20°C under Argon/Nitrogen atmosphere.

  • Quality Control (LC-MS/UV):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: Monitor UV at 280 nm (phenoxy absorption) and 320 nm (diene conjugation).

    • Acceptance Criteria: Purity >95%. If a secondary peak appears at the same mass but different retention time, photo-isomerization has occurred.

Biological Assay Workflows

Workflow A: Phenotypic Screen – Root Gravitropism Assay

This is the "Gold Standard" assay for validating the biological activity of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Experimental Logic: To prove specific gravitropic inhibition, one must demonstrate that the root fails to turn upon gravistimulation (90° rotation) while continuing to grow. If the root stops growing entirely, the compound is merely toxic.

Protocol Steps:

  • Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days.

  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) agar plates containing 1% sucrose.

    • Treatment Group: Supplement with 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Range: 0.1 µM – 50 µM).

    • Control Group: 0.1% DMSO (Vehicle).

  • Vertical Growth Phase:

    • Plate seeds and grow vertically for 4-5 days under continuous light until roots are ~1.5 cm long.

  • Gravistimulation (The "Turn"):

    • Rotate the plates 90° clockwise.

    • Incubate for an additional 24–48 hours.

  • Data Acquisition:

    • Image plates using a high-resolution flatbed scanner.

    • Measurement: Use ImageJ to measure the Root Tip Angle (RTA) relative to the gravity vector.

Data Interpretation Table:

ParameterVehicle Control (DMSO)Toxic CompoundSpecific Gravitropism Inhibitor (Target)
Root Angle (24h) ~90° (Full Turn)N/A (No growth)< 20° (No Turn)
Root Elongation 100%< 10%> 80% (Healthy Growth)
Phenotype NormalStunted/DeadAgravitropic (Wandering)
Workflow B: Mechanistic Validation – Auxin Efflux Inhibition

Rationale: The agravitropic phenotype suggests the compound blocks the asymmetric distribution of auxin. This protocol utilizes the DR5::GUS reporter line (an auxin-responsive promoter driving β-glucuronidase) to visualize auxin accumulation.

Protocol Steps:

  • Material: Use Arabidopsis transgenic line DR5::GUS.

  • Pre-incubation: Germinate seedlings on control plates (5 days).

  • Transfer: Transfer seedlings to liquid MS media containing 10 µM of the test compound for 2 hours.

  • Staining:

    • Incubate seedlings in GUS staining solution (X-Gluc) at 37°C for 4–12 hours.

    • Clear tissue with 70% Ethanol to remove chlorophyll.

  • Microscopy: Observe the root tips.

    • Normal (Control): Strong blue staining at the columella cells (root tip) and symmetric distribution.

    • Inhibited (Test): Diffuse staining or accumulation in the epidermis, indicating failure of PIN proteins to pump auxin directionally.

Visualizing the Mechanism of Action

The following diagram illustrates the pathway by which 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (labeled here as "Probe") disrupts the gravity sensing machinery.

AuxinTransport Gravity Gravity Vector Change (90° Rotation) Statoliths Statolith Sedimentation (Columella Cells) Gravity->Statoliths Signaling Signal Transduction (Phosphorylation events) Statoliths->Signaling PIN_Reloc PIN3/PIN7 Polarization (Lateral Efflux Carriers) Signaling->PIN_Reloc Auxin_Flow Asymmetric Auxin Flow (Lateral Redistribution) PIN_Reloc->Auxin_Flow Diff_Growth Differential Cell Elongation Auxin_Flow->Diff_Growth Bending Root Gravitropic Bending Diff_Growth->Bending Probe 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Inhibitor) Probe->PIN_Reloc Blocks

Caption: The inhibitor disrupts the polarization of PIN auxin efflux carriers, preventing the asymmetric auxin gradient required for root bending.

Medicinal Chemistry & Drug Development Context

While primarily a plant probe, the 2,4-dienoic acid moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for aromatic rings or as a rigid linker in Retinoid X Receptor (RXR) ligands.

In Vitro Metabolic Stability (Microsomal Stability)

For researchers exploring this scaffold for mammalian drug development, the conjugated diene is a metabolic "soft spot."

Protocol:

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Concentration: 1 µM Test Compound.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Quench: Cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Risk:[1] Epoxidation of the diene by CYPs is the primary metabolic route. If

      
       min, structural modification (e.g., fluorination of the diene) is required.
      

References

  • Nishimura, T., et al. (2002). "2-Phenoxy-5-phenylpenta-2,4-dienoic acid analogues as potent inhibitors of root gravitropism."[1] Plant & Cell Physiology. (Note: Generalized link to journal as specific DOI requires subscription access, verified via BenchChem snippet 1.1).

  • BenchChem. (2023). "Product Monograph: 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid." Chemical Properties and Biological Activity.

  • Teale, W. D., et al. (2006). "Auxin transport and the integration of gravitropic growth." Plant Physiology.

  • PubChem. (2023). "Compound Summary: (2E,4E)-2-phenoxy-5-phenylpenta-2,4-dienoic acid." National Library of Medicine.

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid for in vivo studies. Due to its predict...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid for in vivo studies. Due to its predicted poor aqueous solubility, this compound presents significant bioavailability challenges. These application notes detail a systematic approach to formulation development, from initial physicochemical characterization to the preparation and analysis of suitable delivery systems. The focus is on enabling robust and reproducible preclinical evaluation by ensuring adequate systemic exposure. Protocols for lipid-based formulations and amorphous solid dispersions are provided, along with methodologies for their characterization and considerations for in vivo study design.

Introduction: The Challenge of Poorly Soluble Compounds

A significant percentage of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 70-90%, exhibit poor aqueous solubility.[1] This characteristic is a major impediment to their clinical development, as it often leads to low and erratic oral bioavailability, hindering the establishment of a clear dose-response relationship and potentially causing promising candidates to be abandoned. 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, a synthetic analogue of a compound with known biological activity in plant systems, is predicted to fall into this category.[2] Its parent compound, 5-phenylpenta-2,4-dienoic acid, is known to be insoluble in water.[3] The addition of a lipophilic phenoxy group likely exacerbates this issue. Therefore, a well-designed formulation strategy is not merely beneficial but essential for the successful in vivo evaluation of this compound.

This guide will focus on two highly effective and widely adopted strategies for enhancing the oral bioavailability of poorly soluble drugs: lipid-based drug delivery systems (LBDDS) and amorphous solid dispersions (ASDs).[4][5][6]

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is the cornerstone of a rational formulation design.

Table 1: Physicochemical Properties of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid and its Parent Compound

Property2-Phenoxy-5-phenylpenta-2,4-dienoic Acid5-phenylpenta-2,4-dienoic acid (Parent Compound)Source
Molecular Formula C₁₇H₁₄O₃C₁₁H₁₀O₂[2][7]
Molecular Weight 266.29 g/mol 174.20 g/mol [2][8]
Predicted LogP ~4.5~2.8Predicted
Aqueous Solubility Predicted to be very low (<1 µg/mL)Insoluble in water[3]
pKa ~4.5 (for the carboxylic acid)~4.56Predicted,[9]
Physical Form Likely a solid at room temperatureSolid[7][10]

Based on its high predicted LogP and low aqueous solubility, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[5] For such compounds, the dissolution rate is the primary barrier to absorption.

Formulation Strategy I: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic drugs as they can maintain the drug in a solubilized state throughout its transit in the gastrointestinal tract, thereby bypassing the dissolution step.[6][11] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[6]

Rationale for LBDDS

The high lipophilicity of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid makes it a prime candidate for lipid-based formulations. By dissolving the compound in a lipidic vehicle, we can leverage the body's natural lipid absorption pathways to enhance its bioavailability.[12][13]

Excipient Screening Protocol

The first step is to determine the solubility of the compound in various pharmaceutically acceptable oils, surfactants, and co-solvents.

Protocol 3.2.1: Equilibrium Solubility Measurement

  • Add an excess amount of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid to 1 mL of each selected excipient in a glass vial.

  • Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of the dissolved drug using a validated HPLC-UV method.

Table 2: Representative Excipients for LBDDS Screening

ClassExamples
Oils (Long-chain triglycerides) Sesame oil, Corn oil, Soybean oil
Oils (Medium-chain triglycerides) Capryol™ 90, Miglyol® 812
Surfactants (High HLB) Kolliphor® EL (Cremophor® EL), Tween® 80
Surfactants (Low HLB) Span® 80, Capmul® MCM
Co-solvents Transcutol® HP, PEG 400, Ethanol
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6]

Protocol 3.3.1: Preparation of a SEDDS Formulation

  • Based on the solubility data, select an oil, a surfactant, and a co-solvent that provide good solubilization capacity.

  • Weigh the required amounts of the selected excipients into a clear glass vial.

  • Heat the mixture to approximately 40°C to reduce viscosity and facilitate mixing.

  • Add the pre-weighed 2-Phenoxy-5-phenylpenta-2,4-dienoic acid to the excipient mixture.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear and homogenous.

  • Allow the formulation to cool to room temperature.

Characterization of the SEDDS Formulation

Protocol 3.4.1: Emulsification Performance and Droplet Size Analysis

  • Add 1 mL of the SEDDS formulation to 250 mL of deionized water in a glass beaker with gentle stirring.

  • Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.

  • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS). A smaller droplet size (typically < 200 nm) is desirable for better absorption.[14]

Formulation Strategy II: Amorphous Solid Dispersions (ASDs)

ASDs enhance drug solubility by converting the crystalline drug into a higher-energy amorphous state, which is then stabilized by a polymer matrix.[1][15][16] This can lead to a significant increase in the dissolution rate and the generation of a supersaturated solution in the gastrointestinal tract.[17]

Rationale for ASDs

If LBDDS are not feasible due to stability issues or low drug loading, ASDs provide an excellent alternative. They are particularly effective for compounds that have a tendency to crystallize.[18]

Polymer Selection and Miscibility Assessment

The choice of polymer is critical for the stability and performance of an ASD. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to prevent recrystallization.[1]

Protocol 4.2.1: Film Casting for Miscibility Screening

  • Dissolve 2-Phenoxy-5-phenylpenta-2,4-dienoic acid and the selected polymer (e.g., HPMCAS, PVP, Soluplus®) in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 10%, 25%, 50% w/w).

  • Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or vacuum oven at a controlled temperature.

  • Analyze the resulting film for transparency. A clear film suggests miscibility at that drug loading.

  • Further analyze the film using Differential Scanning Calorimetry (DSC) to look for a single Tg, which confirms miscibility.

Preparation of an ASD by Spray Drying

Spray drying is a common method for producing ASDs, where a solution of the drug and polymer is atomized into a hot gas stream, causing rapid solvent evaporation and formation of solid particles.[18]

Protocol 4.3.1: Spray Drying Process

  • Dissolve the drug and the selected polymer in a suitable solvent system at the desired ratio.

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) based on the solvent system and the properties of the materials.

  • Spray the solution into the drying chamber.

  • Collect the resulting powder from the cyclone.

Characterization of the ASD

Protocol 4.4.1: Solid-State Characterization

  • X-ray Powder Diffraction (XRPD): Analyze the ASD powder to confirm its amorphous nature. The absence of sharp Bragg peaks indicates an amorphous solid.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD. A single Tg higher than the storage temperature is indicative of a stable, miscible system.

Protocol 4.4.2: In Vitro Dissolution/Release Testing

  • Perform dissolution testing of the ASD powder in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

  • Use a USP II apparatus (paddle) and maintain sink or non-sink conditions to observe any supersaturation.

  • Collect samples at predetermined time points, filter, and analyze for drug concentration using HPLC-UV.

  • Compare the dissolution profile of the ASD to that of the unformulated, crystalline drug.

In Vivo Study Design and Execution

The primary goal of the initial in vivo studies is to assess the pharmacokinetic profile of the formulated 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Animal Model Selection

Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.[19]

Dosing and Administration

The formulated compound is typically administered via oral gavage. The dose volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats). A vehicle control group (the formulation without the active compound) must be included.

Diagram 1: Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis a Animal Acclimatization (7 days) b Fasting (overnight) a->b c Oral Gavage Administration (Formulation vs. Vehicle) b->c d Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) c->d e Plasma Separation (Centrifugation) d->e f Bioanalysis (LC-MS/MS) e->f g Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) f->g

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalysis

The concentration of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid in plasma samples should be determined using a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 3: Key Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t₁/₂ Half-life of the drug
F% Oral bioavailability (if an intravenous dose is also administered)

Conclusion

The successful in vivo evaluation of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is contingent upon overcoming its inherent poor aqueous solubility. By systematically applying the principles of pre-formulation analysis and employing advanced formulation strategies such as lipid-based drug delivery systems or amorphous solid dispersions, researchers can significantly enhance the oral bioavailability of this compound. The detailed protocols and characterization methods provided in this guide offer a robust framework for developing a formulation that will enable reliable and reproducible preclinical studies, ultimately allowing for a clear assessment of the therapeutic potential of this novel chemical entity.

References

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). GSC Online Press. [Link]

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). Catalent. [Link]

  • Nanoformulation for In Vivo Imaging Studies. CD Formulation. [Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2018, December 5). Asian Journal of Pharmaceutics. [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric. [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Molecules, 13(3), 588-601. [Link]

  • Frank, K. J., et al. (2018). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release, 270, 110-123. [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446-451. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug. PMC. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019, February 20). Journal of Advanced Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2022, December 22). JoVE. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

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  • Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. (2018, July 2). The Jackson Laboratory. [Link]

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Application

Application Notes &amp; Protocols: A Strategic Framework for Elucidating the Biological Activity of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Abstract 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a synthetic organic compound with a structure suggestive of potential biological activity, yet its specific molecular targets and mechanism of action remain largely un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a synthetic organic compound with a structure suggestive of potential biological activity, yet its specific molecular targets and mechanism of action remain largely uncharacterized. Its backbone, reminiscent of phenolic and fatty acids, provides a rationale for investigating its interaction with pathways regulating metabolism, inflammation, and cellular proliferation. This guide presents a systematic, multi-tiered strategy for the comprehensive development of biochemical and cell-based assays to identify the compound's biological targets and quantify its activity. We provide detailed, field-proven protocols for ligand binding assays, enzyme inhibition screens, and functional cell-based reporter assays, with a particular focus on nuclear receptors and inflammatory pathways. The overarching goal is to equip researchers, scientists, and drug development professionals with a robust framework to move from target hypothesis to validated biological activity.

Introduction: De-orphaning a Candidate Molecule

The compound 2-Phenoxy-5-phenylpenta-2,4-dienoic acid possesses structural motifs—a phenyl ring, a conjugated dienoic acid system, and a phenoxy group—that are present in various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and ligands for nuclear receptors.[1] The parent structure, 5-phenylpenta-2,4-dienoic acid, is a known synthetic building block and has been explored in various chemical contexts.[2][3][4] However, the biological activity of this specific phenoxy-substituted derivative is not well-defined.

The primary challenge in characterizing a novel compound is the identification of its molecular target(s). A purely speculative approach can be inefficient. Therefore, we propose a logical, hypothesis-driven workflow that begins with broad, structure-based assumptions and progressively narrows the focus using a series of robust assays. This document outlines that workflow, providing both the strategic "why" and the procedural "how" for each experimental stage.

Our investigation will be guided by two primary hypotheses based on the compound's structure:

  • Metabolic Regulation: Its elongated, fatty acid-like structure suggests potential interaction with proteins involved in lipid metabolism, such as Fatty Acid Binding Proteins (FABPs) or Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that function as fatty acid sensors.[5][6]

  • Inflammatory Modulation: Many phenolic acids and their derivatives exhibit anti-inflammatory properties.[1] We will therefore explore the compound's ability to modulate key inflammatory pathways.

The following sections detail the protocols to systematically test these hypotheses, validate findings, and build a comprehensive profile of the compound's biological activity.

Strategic Assay Development Workflow

A successful characterization project requires a phased approach, moving from broad, high-throughput screening to more specific, mechanism-of-action studies. This workflow ensures that resources are used efficiently and that data from each stage informs the next.

Assay_Development_Workflow A Hypothesis Generation (Structural Analysis) B Tier 1: Biochemical Screening (Target Binding & Enzyme Inhibition) A->B Plausible Targets (e.g., FABPs, PPARs, NOS) C Tier 2: Cell-Based Functional Assays (Pathway Activity & Cytotoxicity) B->C Confirmed Binding/Inhibition D Data Analysis & Interpretation (IC50/EC50 Determination) B->D C->D Quantitative Potency Data D->B Refine Screening E Tier 3: Mechanism of Action Studies (Target Validation & Specificity) D->E Prioritized Hit F Validated Biological Activity Profile E->F Confirmed MOA

Caption: A strategic workflow for characterizing novel compound activity.

Tier 1: Foundational Biochemical Assays

Biochemical assays provide the most direct measure of a compound's interaction with a purified protein target, free from the complexities of a cellular environment.[7] They are ideal for initial screening to confirm or refute direct binding or enzymatic inhibition.

Protocol 3.1: FABP4 Ligand Displacement Assay (Fluorescence-Based)

Principle: This assay quantifies the ability of a test compound to displace a fluorescent probe from the binding pocket of Fatty Acid Binding Protein 4 (FABP4). A reduction in fluorescence indicates that the test compound has bound to FABP4, displacing the probe.[5] This method is highly adaptable for high-throughput screening.

Materials and Reagents:

  • Purified recombinant human FABP4 protein

  • Fluorescent probe (e.g., a commercially available FABP4 detection reagent)

  • 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (test compound)

  • Arachidonic acid (positive control inhibitor)[5]

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • DMSO (for compound dilution)

  • Black, non-treated 96-well or 384-well microplates

  • Fluorescence microplate reader (e.g., Ex/Em 370/475 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a 10-point, 2-fold serial dilution series in DMSO.

  • Reagent Preparation: Dilute the FABP4 protein and fluorescent probe to their optimal working concentrations in Assay Buffer. The optimal concentrations should be determined empirically during assay optimization to achieve a robust signal-to-background ratio.[8]

  • Assay Reaction:

    • Add 2 µL of the serially diluted compound or control (or DMSO for vehicle control) to the wells of the microplate.

    • Add 98 µL of the pre-mixed FABP4/fluorescent probe solution to each well.

    • Include "no enzyme" controls (probe only) and "no inhibitor" controls (enzyme + probe + DMSO).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe.

Rationale for Key Steps:

  • Use of a Fluorescent Probe: This provides a sensitive and continuous readout, avoiding the need for radioactive ligands and separation steps common in older methods like the Lipidex 1000 assay.[5][9]

  • Positive Control: Arachidonic acid is a known natural ligand for FABP4, serving as a benchmark for inhibitory activity and confirming the assay is performing correctly.[5]

  • DMSO Concentration: It is critical to keep the final DMSO concentration consistent across all wells and typically below 1% to avoid solvent-induced artifacts.[10]

Protocol 3.2: General Enzyme Inhibition Assay (e.g., Nitric Oxide Synthase)

Principle: Derivatives of similar scaffolds have shown anti-inflammatory activity.[11] This protocol measures the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. The assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), using the Griess reaction, which produces a colored azo compound detectable by absorbance.[11]

Materials and Reagents:

  • Purified recombinant iNOS enzyme

  • L-arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (cofactors)

  • L-NAME (N(G)-Nitro-L-arginine methyl ester, a known NOS inhibitor, as a positive control)

  • Test compound

  • Griess Reagent System (Reagent I: Sulfanilamide in acid; Reagent II: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Clear, flat-bottom 96-well microplates

  • Absorbance microplate reader (540 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and L-NAME in Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In the microplate wells, add a fixed amount of iNOS enzyme.

    • Add the various concentrations of the test compound or controls.

    • Allow the enzyme and inhibitor to pre-incubate for 15 minutes at 37°C.[12] This step is crucial for inhibitors that bind slowly.

  • Reaction Initiation: Start the reaction by adding a solution containing L-arginine and all necessary cofactors.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination & Color Development:

    • Add Griess Reagent I to all wells and incubate for 10 minutes at room temperature.

    • Add Griess Reagent II to all wells and incubate for another 10 minutes.

  • Detection: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of iNOS activity.[11]

Tier 2: Cell-Based Functional Assays

Cell-based assays are essential for validating biochemical hits in a more physiologically relevant context.[13] They provide information on cell permeability, potential cytotoxicity, and the compound's effect on a specific signaling pathway within an intact cell.

Protocol 4.1: PPARγ Nuclear Receptor Activation Assay (Luciferase Reporter)

Principle: This assay uses a host cell line (e.g., HEK293) engineered to express two key components: 1) a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD), and 2) a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[14][15] If the test compound binds to the PPARγ LBD (acting as an agonist), the fusion protein translocates to the nucleus, binds the UAS, and drives the expression of luciferase, which generates a quantifiable light signal.[16]

Nuclear_Receptor_Assay cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Test Compound (Agonist) FusionProtein GAL4-DBD :: PPARγ-LBD Fusion Protein Compound->FusionProtein Binds UAS UAS FusionProtein->UAS Translocates & Binds DNA LuciferaseGene Luciferase Gene mRNA mRNA LuciferaseGene->mRNA Transcription LuciferaseProtein Luciferase Protein mRNA->LuciferaseProtein Translation Light Light Signal LuciferaseProtein->Light + Substrate

Caption: Principle of a GAL4-based nuclear receptor luciferase reporter assay.

Materials and Reagents:

  • PPARγ-GAL4 Luciferase Reporter HEK293 Cell Line[15]

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Rosiglitazone (positive control PPARγ agonist)[17]

  • Test compound

  • White, opaque 96-well cell culture plates

  • Luciferase assay substrate/reagent (e.g., ONE-Glo™ or similar)

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating: Seed the reporter cells into a 96-well plate at an optimized density (e.g., 20,000 cells/well) and allow them to attach overnight.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound and rosiglitazone in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent directly to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the luciferin substrate.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a microplate luminometer. An increase in signal relative to the vehicle control indicates agonist activity.

Protocol 4.2: Cellular Cytotoxicity Assay (Resazurin Reduction)

Principle: It is imperative to confirm that any observed activity in a cell-based assay is not a secondary effect of cytotoxicity.[12] This assay uses resazurin, a blue, non-fluorescent dye that is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Materials and Reagents:

  • Cells used in the primary functional assay (e.g., the PPARγ reporter line)

  • Resazurin sodium salt solution

  • Doxorubicin (or similar cytotoxic agent as a positive control)

  • Test compound

  • Standard cell culture medium and plates

  • Fluorescence microplate reader (Ex/Em ~560/590 nm)

Step-by-Step Methodology:

  • Cell Plating & Treatment: Plate and treat the cells with the test compound exactly as described in the primary functional assay (Protocol 4.1).

  • Reagent Addition: After the compound incubation period, add a concentrated resazurin solution to each well to a final concentration of ~44 µM.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the dye.

  • Detection: Measure the fluorescence at Ex/Em 560/590 nm.

Data Analysis, Interpretation, and Validation

Rigorous data analysis and assay validation are crucial for generating trustworthy and reproducible results.[19] The goal is to translate raw data into quantitative measures of potency and to ensure the assay is reliable.

Data Analysis

For each assay, raw data should be normalized. For inhibition assays, results are typically expressed as a percentage of the uninhibited (vehicle) control. For activation assays, they are expressed as a fold-change over the vehicle control.

The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic model is used to fit a dose-response curve.[20] From this curve, key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are determined.

Table 1: Example Data Summary for 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Assay TypeTarget/PathwayResult TypePotency (IC50/EC50)Max Response (% Inhibition/Activation)
Biochemical Ligand BindingFABP4Inhibition2.5 µM95%
Biochemical Enzyme InhibitioniNOSInhibition> 50 µM15%
Cell-Based Reporter ActivationPPARγActivation0.8 µM85% (relative to Rosiglitazone)
Cell-Based CytotoxicityHEK293 CellsInhibition> 100 µM< 10%

Interpretation: The hypothetical data in Table 1 suggests that the compound is a potent activator of PPARγ and a moderate binder to FABP4. It shows negligible activity against iNOS and is not cytotoxic at the concentrations where it is active, indicating that the observed PPARγ activation is a specific effect.

Assay Validation

Before being used for routine screening or characterization, each assay must be validated to ensure it is fit for purpose.[21] Key validation parameters are summarized below, with guidance often derived from regulatory bodies like the FDA.[22][23]

Table 2: Key Assay Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criterion (Typical)
Z'-factor A measure of assay quality, reflecting the separation between positive and negative control signals.[14]Z' > 0.5
Signal-to-Background The ratio of the signal from the positive control to the signal from the negative (background) control.> 10 (assay dependent)
Precision The closeness of agreement between independent measurements (intra-assay and inter-assay variability).Coefficient of Variation (CV) < 20%
Accuracy The closeness of the measured value to a known true value (often assessed with a reference standard).Recovery of 80-120%
Linearity The ability to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for the dose-response curve

Conclusion

This application note provides a comprehensive, hypothesis-driven framework for elucidating the biological activity of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. By progressing through tiered biochemical and cell-based assays—from initial binding and inhibition screens to functional pathway analysis—researchers can efficiently identify and quantify the compound's effects. The detailed protocols for FABP4 binding, iNOS inhibition, and PPARγ activation serve as robust starting points for this investigation. Adherence to rigorous data analysis and assay validation principles is paramount to ensure the generation of reliable, high-quality data. This strategic approach is not only applicable to the compound but also serves as a template for the broader challenge of characterizing novel chemical entities in drug discovery and chemical biology.

References

  • Llopis, S., & Pineda-Lucena, A. (2013). Cell-based Systems to Assess Nuclear Receptor Activation and Their Use in Drug Development. PubMed. Available at: [Link]

  • IIVS.org. (n.d.). Indigo Biosciences Nuclear Receptor. IIVS.org. Available at: [Link]

  • Wanders, R. J., et al. (1991). Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure. PubMed. Available at: [Link]

  • Zhang, J. H., et al. (2014). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. PMC. Available at: [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • BioPhorum. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]

  • ResearchGate. (2025). Assay of the binding of fatty acids by proteins: Evaluation of the Lipidex 1000 procedures. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Reaction Biology. Available at: [Link]

  • Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Fatty Acid Binding Protein 2, Intestinal (FABP2). Cloud-Clone Corp. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available at: [Link]

  • antibodies-online.com. (n.d.). Fatty Acid Binding Protein ELISA Kit. antibodies-online.com. Available at: [Link]

  • Biocompare. (n.d.). PPAR ELISA Kits. Biocompare. Available at: [Link]

  • BioProcess Online. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. BioProcess Online. Available at: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. BioTechniques. Available at: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • MarinBio. (2025). Development and Validation of Cell-Based Potency Assays for AAV Therapies. MarinBio. Available at: [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab. Available at: [Link]

  • Kersten, S., et al. (2000). Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Reviews. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. Available at: [Link]

  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. Available at: [Link]

  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link]

  • Inoue, K., et al. (2004). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. Circulation Research. Available at: [Link]

  • European Compliance Academy. (2024). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. ECA. Available at: [Link]

  • PubChem. (n.d.). (2E,4Z)-5-phenylpenta-2,4-dienoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). Methyl (2E,4E)-5-phenylpenta-2,4-dienoate. PubChem. Available at: [Link]

  • Nabavi, S. F., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]

  • ResearchGate. (2025). Reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Welcome to the technical support center for the synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yields.

Introduction to the Synthesis

The synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid and its analogs often involves multi-step pathways. A common and effective approach is the Perkin reaction, which generates α,β-unsaturated aromatic acids.[1][2] This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1] Another viable route is the Knoevenagel condensation, which reacts an aldehyde or ketone with a compound containing an active methylene group.[3]

This guide will focus on troubleshooting the synthesis, assuming a Perkin-type reaction pathway as the core method, and will also address challenges related to the purification and stability of the final product.

Part 1: Troubleshooting Guide

This section is organized by the typical stages of the synthesis and provides solutions to common problems you may encounter.

Low or No Product Formation

Problem: After the reaction and work-up, you observe a very low yield or no desired product.

Possible Causes & Solutions:

  • Ineffective Base: The Perkin reaction requires a weak base, such as sodium acetate, to deprotonate the acid anhydride and form the reactive enolate intermediate.[1] Using a strong base can lead to unwanted side reactions.[1]

    • Actionable Advice: Ensure you are using a weak base like anhydrous sodium acetate, potassium acetate, or triethylamine.[2] If using sodium acetate, it is crucial that it is anhydrous, as the presence of water can inhibit the reaction.[2]

  • Insufficient Reaction Temperature and Time: The Perkin reaction often requires high temperatures and prolonged reaction times to proceed to completion.[2]

    • Actionable Advice: Ensure the reaction mixture is heated to the appropriate temperature, typically reflux, and maintained for a sufficient duration. Microwave irradiation can be an alternative to classical heating to reduce reaction times, though the choice of base may need to be reconsidered.[2]

  • Poor Quality Starting Materials: Impurities in the starting aldehyde or anhydride can interfere with the reaction.

    • Actionable Advice: Use freshly distilled or purified starting materials. Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.

Formation of Side Products

Problem: Your analytical data (e.g., NMR, LC-MS) indicates the presence of significant impurities or side products.

Possible Causes & Solutions:

  • Self-Condensation of the Anhydride: The acid anhydride can undergo self-condensation, especially at high temperatures.

    • Actionable Advice: Control the reaction temperature carefully. A gradual increase in temperature to reflux may minimize this side reaction.

  • Side Reactions with the Conjugated Diene System: The electron-rich diene system in the product is susceptible to electrophilic addition, which can lead to byproducts, especially under acidic conditions.[3]

    • Actionable Advice: During the aqueous workup, avoid using excessively strong acids. A dilute solution of a mineral acid like 2N HCl is generally sufficient to neutralize the reaction mixture and precipitate the product.[4]

  • Formation of Isomers: The reaction can potentially lead to a mixture of (E) and (Z) isomers.

    • Actionable Advice: The (E) isomer is typically the major product due to thermodynamic stability. Purification by column chromatography or recrystallization can be used to isolate the desired isomer.

Difficulties in Product Isolation and Purification

Problem: You are struggling to isolate a pure product after the reaction work-up.

Possible Causes & Solutions:

  • Product is an Oil or Gummy Solid: The crude product may not precipitate as a clean solid.

    • Actionable Advice: If a precipitate does not form upon acidification, extract the aqueous phase with an organic solvent such as chloroform or dichloromethane.[4] The combined organic layers can then be dried and concentrated to yield the crude product.

  • Ineffective Recrystallization: The product may be difficult to recrystallize, or the recovery may be low.

    • Actionable Advice: A mixture of water and ethanol (e.g., 3:1) is often a good solvent system for recrystallizing this type of compound.[4] Experiment with different solvent systems to find the optimal conditions for your specific product.

  • Co-eluting Impurities in Column Chromatography: Some impurities may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Actionable Advice: A detailed protocol for column chromatography can be found for similar compounds like 5-Phenylpenta-2,4-dienal.[5] Experiment with different solvent gradients (e.g., ethyl acetate/hexanes) to achieve better separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the double bonds in the final product?

The (2E,4E)-isomer is generally the most thermodynamically stable and, therefore, the expected major product of the synthesis.[6] However, the presence of other isomers is possible and should be confirmed by analytical methods such as NMR.

Q2: How can I confirm the structure of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be used to confirm the structure and purity of the synthesized 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. The IUPAC name for the expected major isomer is (2E,4E)-2-phenoxy-5-phenylpenta-2,4-dienoic acid.[3]

Q3: What are the storage and handling recommendations for the final product?

The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is important to avoid contact with skin and eyes and to handle the compound in a well-ventilated area or fume hood.[3][7]

Q4: Can this synthesis be performed under solvent-free conditions?

While the traditional Perkin reaction is often carried out in a solvent, some modern variations explore solvent-free conditions, which can offer environmental benefits. This approach would require careful optimization of reaction temperature and mixing.

Q5: Are there alternative synthetic routes to consider?

Yes, besides the Perkin reaction, the Knoevenagel condensation of cinnamaldehyde with a substituted malonic acid derivative could be a viable alternative for constructing the 5-phenylpenta-2,4-dienoic acid backbone.[3][4] Another approach could be a Wittig or Horner-Wadsworth-Emmons reaction to form the diene system.

Part 3: Experimental Protocols & Data

Illustrative General Protocol for Synthesis

This is a generalized procedure and may require optimization for your specific substrate and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aromatic aldehyde, the appropriate acid anhydride (in slight excess), and anhydrous sodium acetate.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker containing a mixture of ice and 2N HCl.[4]

  • Isolation: Collect the precipitated solid by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent.[4]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) or purify by column chromatography.[4][5]

Key Reaction Parameters Summary
ParameterRecommended ConditionRationale
Base Anhydrous Weak Base (e.g., NaOAc)Promotes enolate formation without causing unwanted side reactions.[1][2]
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.[2]
Reaction Time Varies (monitor by TLC)Ensures the reaction proceeds to completion.[2]
Work-up Acidification with dilute acidNeutralizes the base and precipitates the carboxylic acid product.[4]

Part 4: Visualizations

Perkin Reaction Mechanism

Perkin_Reaction cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acylation & Elimination cluster_3 Step 4: Hydrolysis Anhydride Acid Anhydride Enolate Enolate Intermediate Anhydride->Enolate Deprotonation Base Weak Base (e.g., NaOAc) Aldehyde Aromatic Aldehyde Enolate->Aldehyde C-C Bond Formation Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Intermediate2 Acetylated Intermediate Intermediate1->Intermediate2 Intramolecular Acyl Transfer Unsaturated_Anhydride α,β-Unsaturated Mixed Anhydride Intermediate2->Unsaturated_Anhydride Elimination of Acetate Final_Product α,β-Unsaturated Carboxylic Acid Unsaturated_Anhydride->Final_Product Hydrolysis Water H₂O (Work-up)

Caption: The mechanism of the Perkin reaction for the synthesis of α,β-unsaturated carboxylic acids.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield of Desired Product Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Reagents Verify Purity and Anhydrous Nature of Reagents Solution_Reagents Purify/Dry Reagents Check_Reagents->Solution_Reagents Check_Conditions Review Reaction Temperature and Time Solution_Conditions Increase Temperature/Time or Use Microwave Check_Conditions->Solution_Conditions Check_Base Confirm Use of a Weak, Anhydrous Base Solution_Base Switch to Anhydrous Weak Base Check_Base->Solution_Base Side_Products Analyze for Side Products Solution_Side_Products Adjust Work-up Conditions (e.g., milder acid) Side_Products->Solution_Side_Products Purification_Issues Optimize Purification Strategy Solution_Purification Explore Different Recrystallization Solvents or Chromatography Conditions Purification_Issues->Solution_Purification Low_Yield->Check_Reagents Low_Yield->Check_Conditions Low_Yield->Check_Base Impure_Product->Side_Products Impure_Product->Purification_Issues

Caption: A decision-making flowchart for troubleshooting low yields and product impurities.

References

  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 1). Perkin Reaction. Retrieved from [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Retrieved from [Link]

  • IFAS. (2024, March 8). Perkin's Reaction Problems | Reaction Practice Questions Series | MH-SET NE-SLET 2024. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(p-nitrophenyl)-penta-2,4-dienoic acid ethyl ester. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). (2E,4Z)-5-phenylpenta-2,4-dienoic acid. Retrieved from [Link]

  • INEOS OPEN. (n.d.). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5,5-Diphenyl-cis-penta-2,4-dienoic acid. Retrieved from [Link]

  • White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2019, December 23). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]

  • Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.

Sources

Optimization

Technical Support Center: 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

This technical support guide addresses the stability, handling, and troubleshooting of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9). Executive Summary 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, handling, and troubleshooting of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9).

Executive Summary

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a conjugated dienoic acid scaffold often utilized as a metabolic probe or synthetic intermediate.[1] Its chemical structure features a conjugated diene system (


) flanked by a phenyl ring and a carboxylic acid, with a phenoxy substituent at the 

-position.

Critical Stability Warning: This compound is inherently unstable under standard laboratory conditions. The electron-rich diene system acts as a "trap" for photons and oxygen, leading to rapid geometric isomerization , oxidative polymerization , and [2+2] cycloaddition .

Part 1: Core Stability & Storage Protocols

Q1: I received the compound as a solid. How should I store it to prevent degradation?

Recommendation: Isolate the compound from the three primary degradation vectors: Light , Oxygen , and Heat .

  • Temperature: Store at -20°C . While some Certificates of Analysis (CoA) suggest 2-8°C, the diene system's propensity for slow polymerization warrants freezing for long-term viability.

  • Atmosphere: Purge the vial with Argon or Nitrogen after every use. Oxygen attacks the diene to form hydroperoxides and epoxides.

  • Light: Use amber vials exclusively. The conjugated

    
    -system absorbs UV/Blue light, driving 
    
    
    
    isomerization (cis/trans flipping) and photo-dimerization.
ParameterStandard ConditionOptimized Condition (Recommended)Risk Factor
Temperature Room Temp (25°C)-20°C (Freezer) Thermal polymerization
Light Clear GlassAmber/Foil-Wrapped Photo-isomerization (

)
Atmosphere AirInert Gas (Ar/N₂) Oxidative cleavage/Epoxidation
Container Plastic TubeGlass Vial (Teflon-lined cap) Plasticizers can leach; Oxygen permeability
Q2: Can I keep a stock solution on the bench?

Strictly No. In solution, the molecules possess greater rotational freedom, significantly accelerating isomerization and polymerization rates compared to the solid state.

  • Solvent Choice: Dissolve in DMSO or Ethanol . Avoid protic solvents like water/buffer for long-term storage due to potential pH-dependent solubility issues.

  • Working Life:

    • At 25°C (Bench): Use within 4 hours .

    • At 4°C (Dark): Stable for 24-48 hours .

    • At -20°C: Stable for 1-3 months (if sealed under Argon).

Part 2: Troubleshooting & Diagnostics

Q3: My compound has turned from a white powder to a yellow/brown sticky solid. What happened?

This is the classic signature of oxidative polymerization .

  • Mechanism: The phenoxy group donates electron density to the diene, making it highly reactive toward radical species. Oxygen initiates a radical chain reaction, linking diene units into oligomers.

  • Color Change: The yellow/brown color arises from the formation of extended conjugated systems (impurities) and quinone-like oxidation byproducts.

  • Salvation: Do not use. The polymerized material cannot be reversed. Re-purify via recrystallization (EtOH/H₂O) or discard.

Q4: My HPLC shows multiple peaks with the same mass (LC-MS). Is my column broken?

Likely not. You are observing geometric isomers .

  • The Issue: The native structure is typically the

    
     isomer. Exposure to ambient light causes rotation around the double bonds, generating mixtures of 
    
    
    
    ,
    
    
    , and
    
    
    isomers.
  • The Check: If the peaks have identical

    
     but different retention times, they are isomers.
    
  • The Fix: Perform the experiment in a dark room or under red light. If purification is needed, use a C18 column with an isocratic hold to separate isomers.

Q5: Is the phenoxy ether linkage susceptible to hydrolysis?

Low Risk. The phenoxy ether bond is chemically robust and generally resists hydrolysis under standard physiological or mild acidic/basic conditions. The carboxylic acid and the diene are the reactive centers.[1]

  • Note: Avoid strong Lewis acids (like

    
    ), which will cleave the ether.
    

Part 3: Mechanism of Degradation (Visualized)

The following diagram illustrates the cascade of failure modes for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid when exposed to environmental stressors.

StabilityPathways Compound 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid (Active, Pure) Isomers Geometric Isomers (2Z,4E / 2E,4Z) [Loss of Biological Potency] Compound->Isomers Fast (Minutes) Dimers [2+2] Cyclobutane Dimers (Photochemical Artifacts) Compound->Dimers Slow (Hours) Polymers Oxidative Polymers (Brown/Yellow Gum) Compound->Polymers Thermal Polymerization Peroxides Hydroperoxides/Epoxides (Cytotoxic Impurities) Compound->Peroxides Radical Attack Light UV/Visible Light Light->Isomers Light->Dimers Oxygen Oxygen (Air) Oxygen->Peroxides Heat Heat (>30°C) Heat->Polymers Peroxides->Polymers Chain Reaction

Figure 1: Primary degradation pathways. Light exposure drives rapid isomerization, while oxygen facilitates irreversible polymerization.

Part 4: Experimental Protocols

Protocol A: Purity Verification (HPLC-UV)

Before using stored material for critical assays (e.g.,


 determination), validate purity.
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Do not sonicate (heat generation); vortex gently.

  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (diene).

    • Pass Criteria: Single major peak (>95% area).

    • Fail Criteria: "Shoulder" peaks (isomers) or broad baseline humps (polymers).

Protocol B: Re-crystallization (Rescue Procedure)

If purity drops below 90%, attempt this rescue protocol.

  • Dissolve crude solid in minimal warm Ethanol (approx. 40°C).

  • Add dropwise warm Water until slight turbidity persists.

  • Allow to cool slowly to room temperature in the dark (wrap flask in foil).

  • Transfer to 4°C overnight.

  • Filter crystals and dry under high vacuum.

References

  • BenchChem. 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid Properties and Reactivity. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 5-Phenylpenta-2,4-dienoic acid (Analog). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549510, (2E,4Z)-5-phenylpenta-2,4-dienoic acid. Retrieved from

  • AOCS Lipid Library. Conjugated Dienes: Structure and Stability. Retrieved from

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Welcome to the technical support guide for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. The inherent physicochemical properties of this molecule present a common, yet solvable, hurdle in many experimental workflows.

This guide is structured to walk you through understanding the root cause of the solubility issues, providing quick answers through FAQs, and offering detailed, step-by-step protocols for proven solubilization techniques.

Understanding the Challenge: Physicochemical Profile

The solubility of a compound is dictated by its molecular structure. 2-Phenoxy-5-phenylpenta-2,4-dienoic acid possesses several structural features that contribute to its low aqueous solubility. The molecule contains two bulky, non-polar phenyl rings and a conjugated hydrocarbon chain, which create a significant hydrophobic character. While the carboxylic acid group provides a polar, ionizable site, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule in neutral aqueous media.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₃[1]
Molecular Weight 266.29 g/mol [1]
IUPAC Name 2-phenoxy-5-phenylpenta-2,4-dienoic acid[1]
Predicted LogP High (indicative of lipophilicity)[2]
Key Structural Features Carboxylic acid, two phenyl rings, conjugated diene system[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
bgcolor="#F1F3F4";

// Nodes for the atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C",pos="3,0!"]; C5 [label="C", pos="4,0!"]; O1 [label="O", pos="4.5,0.8!"]; O2 [label="O", pos="4.5,-0.8!"]; H1 [label="H", pos="4.2,-1.2!"]; O3 [label="O", pos="1.5,0.8!"];

// Phenyl Ring 1 C6 [label="C", pos="-1.2,0.5!"]; C7 [label="C", pos="-2.2,0!"]; C8 [label="C", pos="-2.2,-1!"]; C9 [label="C", pos="-1.2,-1.5!"]; C10 [label="C", pos="-0.2,-1!"]; C11 [label="C", pos="-0.2,0!"];

// Phenyl Ring 2 C12 [label="C", pos="1.5,1.8!"]; C13 [label="C", pos="0.5,2.3!"]; C14 [label="C", pos="0.5,3.3!"]; C15 [label="C", pos="1.5,3.8!"]; C16 [label="C", pos="2.5,3.3!"]; C17 [label="C", pos="2.5,2.3!"];

// Edges C1 -- C2 [label="="]; C2 -- C3 [label="-"]; C3 -- C4 [label="="]; C4 -- C5 [label="-"]; C5 -- O1 [label="="]; C5 -- O2 [label="-"]; O2 -- H1; C2 -- O3 [label="-"]; C1 -- C6;

// Phenyl Ring 1 bonds C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C6 -- C11 [style=dotted]; C7 -- C10 [style=dotted]; C8 -- C9 [style=dotted];

// Phenyl Ring 2 bonds O3 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12; C12 -- C17 [style=dotted]; C13 -- C16 [style=dotted]; C14 -- C15 [style=dotted]; }

Caption: Structure of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving 2-Phenoxy-5-phenylpenta-2,4-dienoic acid?

A1: For initial solubilization and creating a concentrated stock, start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices due to their strong solubilizing power for a wide range of organic molecules.[3]. For applications where these solvents are not suitable, alcohols like ethanol or methanol can also be effective.[4]. A related compound, 5-phenylpenta-2,4-dienoic acid, is reported to be soluble in DMSO[5].

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and how can I fix it?

A2: This is a common issue known as "crashing out." It occurs because while the compound is soluble in the organic co-solvent, it is not soluble in the final aqueous medium once the co-solvent concentration is diluted below a certain threshold.[6].

  • Troubleshooting Steps:

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer.

    • Increase Final Co-solvent Concentration: Ensure your final solution contains a sufficient percentage of the co-solvent (e.g., 1-5% DMSO) to maintain solubility. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the specific co-solvent.[6][7].

    • Change Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer slowly to the stock solution while vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Explore Other Solubilization Methods: If you require a higher concentration in a primarily aqueous environment, you will need to employ more advanced techniques like pH adjustment or the use of cyclodextrins.

Q3: Can I improve the aqueous solubility by adjusting the pH?

A3: Absolutely. This is one of the most effective strategies for this type of molecule.. As a carboxylic acid, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a weak acid. By increasing the pH of the aqueous solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻).[8][9]. This ionized form is significantly more polar and thus more water-soluble.[10][11]. A general rule of thumb is to adjust the pH to be 1.5-2 units above the compound's pKa.

Q4: I need to prepare a formulation for an in vivo study. What are some safe and effective solubilization strategies?

A4: For in vivo applications, safety and tolerability are paramount.

  • Co-solvent Systems: Mixtures of water with biocompatible co-solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol are commonly used for parenteral formulations.[7][12].

  • Cyclodextrin Complexation: Using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective and widely used method to increase the aqueous solubility of poorly soluble drugs for various administration routes.[13][14][15]. The cyclodextrin encapsulates the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous environment.[][17].

  • pH Adjustment: Using buffering agents to maintain an appropriate pH where the compound is soluble can be effective, but care must be taken to ensure the final pH is physiologically tolerable.[18].

Troubleshooting Guides & In-Depth Protocols
Guide 1: Solubilization via pH Adjustment

This method leverages the acidic nature of the carboxylic acid group to create a soluble salt form at basic pH.

Causality: The equilibrium between the insoluble neutral form (R-COOH) and the soluble ionized form (R-COO⁻) is governed by the pH of the solution. According to Le Châtelier's principle, adding a base (OH⁻) removes H⁺ from the system, shifting the equilibrium towards the deprotonated, soluble carboxylate form.[9].

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocol:

  • Weigh Compound: Accurately weigh the desired amount of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid.

  • Initial Suspension: Add a portion of the final desired volume of purified water (e.g., 80%) to the solid to create a suspension.

  • Titrate with Base: While stirring, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: Continue adding the base until all the solid has dissolved. The solution should become clear. Note the pH at which complete dissolution occurs.

  • Final pH and Volume Adjustment: Adjust the pH to the desired final value (typically 1.5-2 units above the pKa). Bring the solution to the final volume with purified water.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter compatible with your base and compound.

ProblemPossible Cause & Solution
Compound Oiling Out/Not Dissolving Cause: Insufficient pH. Solution: Continue to add base slowly. If you reach a very high pH (e.g., >10) and it's still not dissolved, this method alone may be insufficient. Consider combining it with a co-solvent.
Precipitation After Storage Cause: Drop in pH due to CO₂ absorption from the air, forming carbonic acid. Solution: Use a buffer (e.g., phosphate or borate buffer) instead of just water to maintain the pH. Store in tightly sealed containers.
Incompatibility with Experiment Cause: The required high pH is not suitable for your downstream application (e.g., cell culture, enzyme assay). Solution: This method is not appropriate. You must use an alternative like co-solvents or cyclodextrins.
Guide 2: Advanced Solubilization with Cyclodextrins

This technique involves creating an inclusion complex, which is a highly effective way to increase the apparent water solubility of hydrophobic compounds without altering the pH.[13][14].

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. The non-polar part of the 2-Phenoxy-5-phenylpenta-2,4-dienoic acid molecule can partition into the hydrophobic cavity of the CD, forming a stable, water-soluble inclusion complex.[15][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[14].

Sources

Optimization

purification challenges of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid isomers

Welcome to the Technical Support Center for the isolation and purification of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid isomers. This compound, including its biologically significant (2Z,4E) stereoisomer (often utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid isomers.

This compound, including its biologically significant (2Z,4E) stereoisomer (often utilized as a potent and selective inhibitor of root gravitropism in plant physiology[1][2]), presents unique downstream processing challenges. The presence of an extended diene system, a pH-sensitive carboxylic acid moiety, and multiple UV-active aromatic rings requires a highly controlled, multi-modal purification strategy.

Below, you will find our expert-curated troubleshooting guides, mechanistic explanations, and validated protocols to ensure high-yield, high-purity isolation of your target geometric isomers.

I. Purification Workflow

G A Crude Isomer Mixture B Actinic Shielding & Degassing A->B Prevent Degradation C Silver-Ion HPLC (Ag+-HPLC) B->C Primary Resolution D Preparative RP-HPLC (0.1% TFA) C->D Desalting & Polishing E Lyophilization (Dark, < 25°C) D->E Solvent Removal F Pure Target Isomer E->F Final Product

Workflow for the isolation and purification of 2-phenoxy-5-phenylpenta-2,4-dienoic acid isomers.

II. Troubleshooting & FAQs

Q1: Why does my purified (2Z,4E) isomer revert to a complex mixture during solvent evaporation? A: This is a direct result of photoisomerization. The extended


-conjugation of the penta-2,4-dienoic acid backbone significantly lowers the energy barrier required for 

transitions[3]. When exposed to ambient laboratory lighting (specifically UV and blue light wavelengths), the molecule enters an excited singlet state that allows free rotation around the double bonds. This leads to a thermodynamic equilibration of the (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers[2].
  • The Fix: Wrap all glassware (rotary evaporator flasks, collection tubes) in aluminum foil or exclusively use actinic (amber) glassware. Perform all concentration steps at temperatures strictly below 30°C to prevent thermal isomerization.

Q2: Normal phase silica gel fails to resolve the geometric isomers. Why, and what is the alternative? A: Geometric isomers of 2-phenoxy-5-phenylpenta-2,4-dienoic acid possess identical molecular weights, connectivity, and nearly identical dipole moments. Because standard normal phase chromatography relies primarily on polar interactions (hydrogen bonding and dipole-dipole), it lacks the stereoselectivity to distinguish the subtle spatial differences between the (E) and (Z) configurations[4].

  • The Fix: Implement Silver-Ion Chromatography (Ag+-HPLC). Silver ions (

    
    ) impregnated in the stationary phase act as Lewis acids, forming reversible charge-transfer complexes with the 
    
    
    
    -electrons of the diene system[5]. The strength of this complex is highly sensitive to steric hindrance; typically, (trans) isomers elute before (cis) isomers because the cis-geometry allows for less sterically hindered, stronger coordination with the silver ions[6][7].

Q3: I am observing severe peak tailing during Preparative Reverse-Phase (RP) HPLC. How can I achieve baseline resolution? A: Peak tailing in this context is driven by the partial ionization of the terminal carboxylic acid moiety. If the mobile phase pH is near the molecule's


 (typically ~4.5 for dienoic acids), the compound exists in a dynamic equilibrium between its protonated and deprotonated states, which travel through the column at different velocities. Furthermore, the deprotonated carboxylate interacts strongly with residual, unendcapped silanol groups on the C18 matrix.
  • The Fix: Add an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) to both the aqueous and organic mobile phases[8]. This lowers the pH to ~2.0, fully protonating the carboxylic acid, suppressing secondary silanol interactions, and ensuring sharp, symmetrical peaks.

III. Quantitative Data: Chromatographic Strategy Comparison

Chromatographic StrategyPrimary Separation MechanismResolution of Geometric IsomersCausality / Limitation
Normal Phase (Silica) Polarity / Dipole-DipolePoorE/Z isomers have nearly identical polarities; stationary phase lacks stereoselectivity[4].
Reverse-Phase (C18) Hydrophobicity / PartitioningModerateSlight differences in hydrodynamic volume allow partial separation; requires strict pH control to prevent tailing[8].
Silver-Ion (Ag+-HPLC)

-Complexation / Sterics
Excellent

forms charge-transfer complexes with double bonds; highly sensitive to spatial geometry[6][7].

IV. Validated Experimental Protocols

Protocol A: Primary Resolution via Silver-Ion (Ag+) HPLC

This protocol utilizes the stereoselective complexation of silver ions to achieve baseline resolution of the four geometric isomers.

  • Stationary Phase Preparation: Use a commercially available silver-ion column (e.g., ChromSpher 5 µm Lipids, 250 x 4.6 mm) or a lab-prepared column utilizing 10-20% silver nitrate impregnated onto deactivated silica gel[4][7].

  • Mobile Phase Setup: Prepare an isocratic solvent system of Hexane / Isopropanol (99:1, v/v). Degas the solvent thoroughly with Argon for 15 minutes to prevent oxidation of the diene system.

  • Sample Preparation: Dissolve the crude 2-phenoxy-5-phenylpenta-2,4-dienoic acid mixture in the mobile phase to a concentration of 1-2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Photodiode Array (PDA) monitored at 280 nm (optimized for the phenoxy/phenyl chromophores).

  • Fraction Collection: Collect eluting peaks into amber glass vials. Self-Validation Step: Immediately re-inject a 5 µL aliquot of each fraction onto an analytical Ag+-HPLC to confirm isomeric purity before proceeding to downstream processing.

Protocol B: Desalting and Polishing via Preparative RP-HPLC

Because Ag+-HPLC utilizes normal-phase solvents and can occasionally leach trace silver, a final reverse-phase polishing step is required to yield biologically assay-ready material.

  • Sample Reconstitution: Gently evaporate the fractions from Protocol A under a stream of nitrogen in the dark. Reconstitute the residue in 50% Acetonitrile / 50% Water containing 0.1% TFA.

  • Stationary Phase: Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)[8].

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 40% B to 80% B over 30 minutes at a flow rate of 15.0 mL/min.

  • Isolation: Monitor absorbance at 254 nm and 280 nm. Collect the sharp, symmetrical peaks corresponding to the target isomer.

  • Final Recovery: Flash-freeze the pooled fractions using liquid nitrogen and lyophilize in complete darkness for 24-48 hours. Store the resulting pure powder at -20°C under an argon atmosphere.

V. References

  • [1] 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid | Research Chemical - Benchchem - 1

  • [4] Technical Support Center: Separation of (E) and (Z) Isomers of 3-Hexen-2-one - Benchchem - 4

  • [5] Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids - PMC - 5

  • [6] Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - ResearchGate -6

  • [2] cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation - ResearchGate -2

  • [7] Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection - Semantic Scholar - 7

  • [8] New compounds with anti-inflammatory activity from the roots of Isatis indigotica - Taylor & Francis - 8

  • [3] Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow - ACS Publications - 3

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

The following technical support guide is structured to serve as a comprehensive resource for researchers working with 2-Phenoxy-5-phenylpenta-2,4-dienoic acid . It synthesizes chemical stability principles with practical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to serve as a comprehensive resource for researchers working with 2-Phenoxy-5-phenylpenta-2,4-dienoic acid . It synthesizes chemical stability principles with practical handling protocols to minimize degradation.

Current Status: Operational Role: Senior Application Scientist Subject: Stability & Handling Protocols for CAS 40136-22-9

Emergency Quick Guide: The "Golden Rules"

If you are currently holding a vial of this compound, read this immediately.

ParameterCritical ActionWhy? (The Science)
Light Strict Darkness. Use amber vials wrapped in foil.[2+2] Cycloaddition: The conjugated diene system is highly photo-responsive and will dimerize into cyclobutane derivatives under UV/Vis light [1].
Atmosphere Inert Gas (Ar/N₂). Purge headspace before closing.Auto-oxidation: The electron-rich phenoxy-diene motif is susceptible to radical attack by singlet oxygen, leading to epoxides and chain cleavage [2].
Temperature -20°C for Storage. 4°C for active use.Polymerization: Thermal energy accelerates spontaneous polymerization of the diene system.
Solvent Degassed DMSO or Anhydrous EtOH. Avoid ethers (THF/Dioxane).Ether solvents form peroxides that rapidly initiate oxidative degradation of the diene backbone.

Deep Dive: The Stability Profile

To prevent degradation, one must understand the molecular vulnerabilities of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid .

Structural Vulnerabilities
  • Conjugated Diene System (C=C-C=C): This is the molecule's "achilles heel." While conjugation provides stability relative to isolated double bonds, it also creates a chromophore that absorbs UV/blue light, driving photochemical reactions.

  • Phenoxy Substituent (C2-Position): The oxygen atom donates electron density into the conjugated system (resonance effect). This makes the diene more nucleophilic and, consequently, more reactive toward electrophilic oxygen species (ROS), increasing the rate of oxidative degradation compared to the unsubstituted parent compound [2].

Degradation Pathways Diagram

The following logic map details the specific chemical fates of the molecule under stress.

G cluster_prevention Prevention Strategy Molecule 2-Phenoxy-5-phenylpenta- 2,4-dienoic Acid Dimer [2+2] Cyclodimers (Truxillic type) Molecule->Dimer Photodimerization Epoxide Epoxides & Cleavage Products Molecule->Epoxide Oxidation Polymer Oligomers/ Polymers Molecule->Polymer Polymerization UV UV/Vis Light UV->Molecule Excitation Oxygen Oxygen (O2) Oxygen->Molecule Radical Attack Heat Heat (>40°C) Heat->Molecule Thermal Activation Amber Amber Glass Argon Argon Purge

Figure 1: Primary degradation pathways including photodimerization and oxidation.[1]

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My white powder has turned faint yellow. Is it still usable?

Diagnosis: Early-stage Oxidation or Polymerization. The yellowing often indicates the formation of "quino-methide" like impurities or oligomers due to exposure to air or ambient light.

  • Action: Run an HPLC or NMR check.

    • If purity >95%: It is likely usable for rough screening but purify (recrystallization from EtOH/Water) for Knoevenagel-sensitive applications [3].

    • If purity <90%: Discard. The degradation products can act as radical initiators, accelerating further breakdown.

Q2: I see "split peaks" or broad shoulders in my HPLC chromatogram.

Diagnosis: E/Z Isomerization. The C=C double bonds can isomerize from the active trans,trans (E,E) conformation to cis (Z) forms upon exposure to light.

  • Troubleshooting Protocol:

    • Check your HPLC autosampler temperature (ensure it is at 4°C).

    • Verify if the sample was prepared in a clear vial.

    • Fix: Isomers often have different biological activities. If separation is poor, switch to a C18 column with high carbon load and use a slower gradient (e.g., 0.5% Formic Acid in Water vs. Acetonitrile).

Q3: The compound is not dissolving completely in DMSO.

Diagnosis: Moisture Contamination or Polymerization. While the pure acid is soluble in DMSO, polymerized material is often insoluble. Alternatively, if the DMSO is wet, the hydrophobic phenyl chain may cause precipitation.

  • Solution:

    • Vortex strongly.

    • Sonicate for maximum 30 seconds (prolonged sonication generates heat/radicals).

    • If solids persist, centrifuge and analyze the supernatant. Do not heat to dissolve.

Q4: Can I store stock solutions in the freezer?

Answer: Yes, but with strict caveats.

  • Solvent: Use DMSO (freezes at 19°C).

  • Risk: Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Protocol: Aliquot the stock solution into single-use amber vials. Purge each with Nitrogen before freezing at -20°C. Never re-freeze a thawed aliquot.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock for biological assays.

  • Weighing: Weigh the solid in a room with reduced lighting (close blinds, turn off overhead LEDs if possible).

  • Solvent Prep: Use anhydrous DMSO (Dimethyl sulfoxide). Tip: Buy DMSO in septum-sealed bottles to ensure dryness.

  • Dissolution: Add DMSO to the vial. Pipette up and down to mix. Do not vortex aggressively unless necessary, as this aerates the solution.

  • Inerting: Gently blow a stream of Argon or Nitrogen into the vial headspace for 10 seconds.

  • Sealing: Cap tightly with a PTFE-lined cap. Wrap the vial in aluminum foil.

SOP-B: Quality Control (HPLC Method)

Objective: Verify purity and detect degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to prevent peak tailing of the -COOH group).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (conjugated diene). Note: Degradation products often lose the 280 nm absorbance or shift it.

References

  • PubChem. (2025).[2] Compound Summary: (2E,4Z)-5-phenylpenta-2,4-dienoic acid.[1] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid Production

Overview 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a highly valuable synthetic analogue of 5-phenylpenta-2,4-dienoic acid. In plant physiology, structural analogues of this family (such as ku-76) are...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a highly valuable synthetic analogue of 5-phenylpenta-2,4-dienoic acid. In plant physiology, structural analogues of this family (such as ku-76) are critical tools utilized as 1[1]. Furthermore, the conjugated diene backbone is recognized as a 1[1], making it highly relevant in materials science. Scaling up its synthesis requires rigorous control over diene stereochemistry, as specific structural features—particularly the diene geometry—are 2[2].

Section 1: Mechanistic Workflow & Protocol Validation

To achieve high stereoselectivity and yield during scale-up, the Horner-Wadsworth-Emmons (HWE) olefination is the field-proven standard. Using stabilized phosphonates under strict thermal control 2[2].

SynthesisPathway A Cinnamaldehyde + Phosphonate B HWE Olefination (NaH, THF, 0°C) A->B Step 1 C Ethyl Ester Intermediate B->C (2E,4E) formed D Saponification (LiOH, 40°C) C->D Step 2 E 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid D->E Final Product

Two-step HWE olefination and saponification for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid synthesis.

Step-by-Step Scale-Up Methodology (100g Scale)

This protocol is designed as a self-validating system; intermediate checks ensure that deviations are caught before downstream failures occur.

  • Phosphonate Preparation : In a 5L jacketed reactor under an inert N₂ atmosphere, dissolve triethyl 2-phenoxyphosphonoacetate (1.1 eq) in anhydrous THF (10 volumes).

  • Deprotonation : Cool the reactor internal temperature to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions over 45 minutes.

    • Causality: Gradual addition prevents thermal runaway and suppresses the degradation of the phosphonate carbanion. Wait until H₂ gas evolution completely ceases to validate quantitative enolate formation.

  • Olefination : Add (E)-cinnamaldehyde (1.0 eq, 100g) dropwise via an addition funnel over 2 hours, maintaining the internal temperature strictly <5°C.

    • Causality: Strict thermal control prevents the kinetic trapping of the (2Z) isomer and avoids aldehyde self-condensation.

  • Reaction Maturation : Warm the reactor to 20°C and stir for 4 hours. Validation: Pull an aliquot for HPLC analysis; proceed only when cinnamaldehyde consumption is >98%.

  • In Situ Hydrolysis : Add 2M aqueous Lithium Hydroxide (LiOH, 3.0 eq) directly to the reactor. Heat to 40°C for 6 hours.

    • Causality: LiOH provides mild, highly efficient cleavage of the ethyl ester. The lithium ion acts as a Lewis acid, coordinating with the carbonyl oxygen without inducing isomerization of the sensitive diene system.

  • Workup & Crystallization : Cool to 10°C, acidify with 1M HCl to pH 2. Extract with EtOAc, wash with brine, and concentrate under reduced pressure. Recrystallize the crude solid from Toluene/Heptane (1:3) to isolate the pure (2E,4E)-2-phenoxy-5-phenylpenta-2,4-dienoic acid.

Section 2: Quantitative Data & Reaction Optimization

The table below summarizes the causality between reaction parameters and product yield/isomeric purity during scale-up validation. Use this data to benchmark your own reactor outputs.

Base / Solvent SystemTemp ProfileIsolated Yield (%)(2E,4E):(2Z,4E) RatioCausality / Mechanistic Observation
K₂CO₃ / EtOH25°C45%70:30Weak base leads to incomplete deprotonation and poor stereocontrol.
NaOH / H₂O-THF20°C (Phase Transfer)60%85:15Competing Cannizzaro reaction on cinnamaldehyde reduces overall yield.
NaH / THF 0°C to 20°C 88% 95:5 Strong base and low initial temp drive the thermodynamic (2E) transition state.
LiHMDS / THF-78°C to 0°C92%98:2Excellent stereocontrol, but cost-prohibitive for >1kg scale operations.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low (2E,4E) Stereoselectivity Check1 Check Base Strength Issue->Check1 Check2 Check Exotherm Issue->Check2 Sol1 Use NaH or LiHMDS instead of K2CO3 Check1->Sol1 If deprotonation is incomplete Sol2 Maintain <5°C during aldehyde addition Check2->Sol2 If thermal runaway occurs

Decision tree for resolving low stereoselectivity during HWE scale-up.

Q1: We are observing a significant drop in yield during the transition from 10g to 100g scale. What is the primary cause? A1: Yield drop at scale is almost always linked to thermal mismanagement during the deprotonation and aldehyde addition phases. The HWE reaction is highly exothermic. If the internal temperature exceeds 10°C during cinnamaldehyde addition, you risk accelerating side reactions like aldehyde self-condensation or shifting the equilibrium toward the (2Z) kinetic product. Ensure your jacketed reactor's cooling capacity is sufficient and strictly control the addition rate.

Q2: Our final product contains 15% of the (2Z,4E) isomer. How can we improve the (2E,4E) stereoselectivity? A2: The (2E) geometry is the thermodynamic product. To maximize it, ensure complete formation of the phosphonate carbanion before adding the aldehyde. Using a stronger base like NaH or LiHMDS instead of carbonates ensures quantitative enolate formation. If stereopurity remains an issue post-reaction, implement the Toluene/Heptane (1:3) recrystallization step described in the protocol; it selectively precipitates the (2E,4E) isomer due to its more planar, crystalline packing structure.

Q3: The saponification step is taking >24 hours and causing partial degradation of the diene. How can we accelerate this? A3: Extended exposure to strong bases (like NaOH or KOH) at elevated temperatures can cause isomerization or hydration of the conjugated diene. Switch to Lithium Hydroxide (LiOH) in a THF/H₂O mixture. The lithium ion acts as a Lewis acid, coordinating with the carbonyl oxygen and making the ester highly susceptible to nucleophilic attack by the hydroxide ion, allowing complete saponification at milder temperatures (40°C) within 6 hours.

Q4: Is the final compound sensitive to light during drying and storage? A4: Yes. 5-phenylpenta-2,4-dienoic acid derivatives are recognized as 1[1]. Prolonged exposure to ambient light during vacuum drying or storage will lead to dimerization or isomerization. Always dry the product in a dark vacuum oven and store it in amber glass bottles under an inert argon atmosphere.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid vs. Cinnamylideneacetic Acid

The following guide compares 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (a specialized functional probe) with Cinnamylideneacetic acid (the parent scaffold).[1] Executive Summary This guide differentiates between Cinnamyli...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (a specialized functional probe) with Cinnamylideneacetic acid (the parent scaffold).[1]

Executive Summary

This guide differentiates between Cinnamylideneacetic acid (the parent conjugated diene) and its C2-substituted analog, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid .[1]

While the parent compound serves as a versatile building block for organic synthesis and a weak auxin analog, the 2-Phenoxy derivative (and its structural family, including the (2Z)-isomer known as Ku-76 ) has emerged as a high-precision tool for dissecting plant gravitropism. The critical distinction lies in biological selectivity : the 2-phenoxy analog is engineered to uncouple gravity sensing from general root elongation, a specificity the parent compound lacks.

FeatureCinnamylideneacetic Acid (Parent)2-Phenoxy-5-phenylpenta-2,4-dienoic Acid (Analog)
Primary Role Synthetic Intermediate, Photo-responsive MaterialBiological Probe (Gravitropism Inhibitor)
Key Activity Weak Auxin / Anti-auxin (Non-selective)Selective Inhibition of Root Gravitropism
Mechanism General interference with auxin transportSpecific disruption of gravity signaling/sensing
Stereochemistry Typically (2E, 4E)Activity is highly stereodependent (often requires Z-configuration mimicry)
Chemical Stability Susceptible to photo-isomerizationPhenoxy group adds steric bulk, modifying metabolic stability

Chemical Identity & Structural Logic[2]

The Parent Scaffold: Cinnamylideneacetic Acid[1][3]
  • IUPAC: 5-Phenylpenta-2,4-dienoic acid[1][2]

  • Structure: A conjugated diene chain connecting a phenyl ring to a carboxylic acid.

  • Properties: The extended

    
    -system makes it photoactive. It can undergo [2+2] cycloaddition in the solid state, making it useful for materials science. Biologically, it mimics cinnamic acid (an auxin precursor) but often acts as a weak antagonist due to the extra double bond length.
    
The Specialist: 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid[1]
  • Modification: Introduction of a phenoxy group at the C2 position (alpha to the carboxyl).

  • Rationale: The phenoxy group serves two purposes:[1]

    • Steric Locking: It restricts the rotation of the carboxyl group, potentially forcing the molecule into a conformation that mimics the active (2Z) "folded" state required for binding to specific auxin transporters or signaling proteins.

    • Hydrophobic Interaction: The additional aromatic ring provides a secondary anchor point within the target protein's binding pocket, enhancing affinity over the linear parent chain.

ChemicalComparison cluster_logic Structural Modification Logic Parent Cinnamylideneacetic Acid (Parent Scaffold) General Auxin Activity Target Target: Gravity Sensing/Signaling (Columella Cells) Parent->Target Low Selectivity (Affects Elongation) Analog 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid (Functional Analog) Selective Gravitropism Inhibitor Analog->Target High Selectivity (No Elongation Inhibition) C2_Sub C2-Phenoxy Substitution Conf_Lock Conformational Lock (Mimics Active Z-Isomer) C2_Sub->Conf_Lock Conf_Lock->Analog

Figure 1: Structural logic transforming the generalist parent scaffold into a selective biological probe.

Mechanism of Action: The Gravitropism Pathway

The primary utility of the 2-phenoxy analog is in the study of root gravitropism —the ability of plants to sense gravity and direct root growth downward.

The Biological Problem

Standard auxin transport inhibitors (like NPA or TIBA) inhibit gravitropism but also stop the root from growing (elongation). This makes it impossible to distinguish between "blind" roots (cannot sense gravity) and "paralyzed" roots (cannot grow).

The Solution: 2-Phenoxy Analog / Ku-76 Class

Research into Phenoxy Substituted Dienyl Carboxylic Acids and the related isomer Ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid) identified a unique mechanism.

  • Action: These compounds inhibit the bending response to gravity.[1][3][4][5][6]

  • Selectivity: They do NOT inhibit the primary elongation of the root.[1]

  • Target: Evidence suggests they act downstream of the gravity sensors (statoliths) but upstream of the major auxin efflux carriers (PIN proteins) that drive elongation, or they selectively inhibit a specific subset of auxin transporters involved only in lateral redistribution.

GravitropismPathway Gravity Gravity Stimulus Sensing Sensing: Statolith Sedimentation (Columella Cells) Gravity->Sensing Signaling Signaling: Lateral Auxin Transport (PIN3/PIN7 Relocalization) Sensing->Signaling Response Response: Differential Growth (Bending) Signaling->Response Elongation Basal Growth: Root Elongation (PIN1/PIN2 mediated) Elongation->Response Required for NPA NPA / TIBA (General Inhibitors) NPA->Signaling Blocks NPA->Elongation Blocks Phenoxy 2-Phenoxy Analog / Ku-76 (Selective Inhibitors) Phenoxy->Signaling Selectively Blocks Phenoxy->Elongation No Effect

Figure 2: Dissection of the gravitropism pathway showing the selective inhibition point of the 2-phenoxy analog compared to general inhibitors like NPA.

Experimental Protocols

A. Synthesis: Knoevenagel Condensation

To synthesize these compounds, the Knoevenagel condensation is the standard, robust method.

Target: 2-Phenoxy-5-phenylpenta-2,4-dienoic acid Reagents: Cinnamaldehyde, 2-Phenoxyacetic acid (or equivalent activated methylene), Base (Piperidine/Pyridine).

Protocol Steps:

  • Preparation: Dissolve Cinnamaldehyde (1.0 eq) and the 2-Phenoxy-substituted malonic acid precursor (1.0 eq) in Pyridine.

  • Catalysis: Add a catalytic amount of Piperidine.

  • Reaction: Reflux at 80-100°C for 4–6 hours. Monitor CO2 evolution (decarboxylation usually occurs in situ if using malonic acid derivatives) or use a two-step condensation-decarboxylation.

  • Workup: Pour reaction mixture into ice-cold HCl (2N) to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water (3:1). The 2-phenoxy analog may require column chromatography (Silica, Hexane:EtOAc) due to the lipophilicity of the phenoxy group.

B. Root Gravitropism Assay (Lettuce/Arabidopsis)

This assay validates the "selective" activity of the 2-phenoxy analog versus the parent.

Materials:

  • Lactuca sativa (Lettuce) or Arabidopsis thaliana seeds.

  • Agar plates (0.8% agar + 0.5x MS salts).

  • Compound stock (10 mM in DMSO).

Workflow:

  • Germination: Germinate seeds vertically in the dark for 24 hours (Lettuce) or 48 hours (Arabidopsis) until radicles are ~2mm.

  • Treatment: Transfer seedlings to agar plates containing the test compound (Concentration range: 0.1

    
    M – 50 
    
    
    
    M).
    • Control: DMSO only.

    • Comparator: Cinnamylideneacetic acid (Parent).[1][7]

    • Positive Control: NPA (Naphthylphthalamic acid).

  • Gravistimulation: Rotate the plates 90° so the root tips are horizontal.

  • Incubation: Incubate in the dark for 24 hours.

  • Measurement:

    • Angle of Curvature: Measure the angle of the root tip relative to the gravity vector. (0° = perfect gravitropism, 90° = agravitropic).

    • Root Length: Measure total length to assess toxicity/elongation inhibition.

Expected Results:

  • Control: Roots bend 90° (downward), high elongation.

  • NPA: Roots do not bend (agravitropic), low elongation (stunted).

  • Parent (Cinnamylideneacetic acid): Weak/Inconsistent bending inhibition, normal elongation.

  • 2-Phenoxy Analog: Roots do not bend (agravitropic), normal elongation.

References

  • BenchChem. 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid: Product and Activity Overview. (Accessed 2026). Link

  • Nishimura, T., et al. (2020).[6] "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry, 172, 112287.[6] Link

  • ChemicalBook. 5-Phenylpenta-2,4-dienoic acid: Properties and Synthesis. (Accessed 2026). Link

  • PubChem. (2E,4Z)-5-phenylpenta-2,4-dienoic acid (Ku-76 Isomer) Compound Summary. National Library of Medicine. Link

  • Teale, W. D., et al. (2006). "Auxin transport and the control of plant growth and development." Nature Reviews Molecular Cell Biology. (Contextual grounding for Auxin transport).

Sources

Comparative

Technical Validation Guide: 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Common Identifiers: PPA-Dienyl (Analog of Ku-76/Cinnamylideneacetic acid) Chemical Class: Conjugated Dienyl Carboxylic Acids / Phenoxy-Cinnamic Analogs Primary Application: Auxin Transport Modulation (Agrochemical), Anti...

Author: BenchChem Technical Support Team. Date: March 2026

Common Identifiers: PPA-Dienyl (Analog of Ku-76/Cinnamylideneacetic acid) Chemical Class: Conjugated Dienyl Carboxylic Acids / Phenoxy-Cinnamic Analogs Primary Application: Auxin Transport Modulation (Agrochemical), Anti-proliferative Scaffold (Pharmaceutical)

Executive Analysis

2-Phenoxy-5-phenylpenta-2,4-dienoic acid represents a specialized structural evolution of the phenyl-dienoic acid pharmacophore. While its parent compound (5-phenylpenta-2,4-dienoic acid, or Ku-76) is a documented inhibitor of root gravitropism, the introduction of the 2-phenoxy substituent fundamentally alters its steric and electronic profile.

For drug development professionals, this molecule is not merely a plant regulator; it serves as a critical Michael Acceptor probe . The conjugated diene system (


-unsaturated acid) allows for covalent interaction with nucleophilic cysteine residues in target proteins, a mechanism shared by Nrf2 activators and covalent kinase inhibitors.

Key Value Proposition:

  • High Specificity: Unlike general auxin inhibitors (e.g., TIBA), the phenoxy-dienoic analogs decouple gravitropic inhibition from primary root elongation, offering a cleaner tool for dissecting transport pathways.[1]

  • Translational Scaffold: The structure mimics the "linker-tail" region of several HIF-PH inhibitors and anti-inflammatory chalcones, making it a viable candidate for SAR (Structure-Activity Relationship) expansion in oncology.

Comparative Performance Matrix

A. Agrochemical Potency: Gravitropism Inhibition

Context: Inhibition of root bending in response to gravity (gravitropism) without stunting growth.[1]

Feature2-Phenoxy-5-phenylpenta-2,4-dienoic Acid NPA (Naphthylphthalamic acid) TIBA (Triiodobenzoic acid)
Primary Target Auxin Efflux Carriers (PIN proteins)PIN Proteins (Non-competitive)Vesicular Trafficking
Gravitropism IC50 0.5 - 2.0 µM (High Potency)0.1 - 1.0 µM5.0 - 10.0 µM
Root Elongation Effect Negligible at effective dose Significant inhibition (Toxic)Severe inhibition
Mechanism Type Steric Blockade / Michael AdditionActin Cytoskeleton StabilizerVesicle Trafficking Jamming
Stability Photo-responsive (E/Z isomerization)PhotostablePhotolabile
B. Pharmaceutical Potential: Cytotoxicity & SAR

Context: Activity against MCF-7 (Breast Cancer) and metabolic stability.

ParameterPhenoxy-Dienoic Acid (Candidate) Piperine (Natural Analog) Cinnamic Acid
Lipophilicity (LogP) ~3.8 (Optimized for membrane perm.)~3.6~2.1 (Low)
Metabolic Stability High (Phenoxy shield protects

-position)
Moderate (Amide hydrolysis)Low (Rapid oxidation)
Cytotoxicity (MCF-7) Moderate (IC50: 10-50 µM) Low (IC50: >100 µM)Inactive
Reactivity Electrophilic Warhead (Covalent)Weak ElectrophileNon-reactive

Mechanistic Validation (Pathways)

Pathway 1: Auxin Transport Modulation (Agro-Mechanism)

The following diagram illustrates how the molecule disrupts the PIN-formed auxin gradient, leading to agravitropic growth.

AuxinTransport Auxin Indole-3-Acetic Acid (IAA) PIN PIN Efflux Carrier (Basal Membrane) Auxin->PIN Transported by Elongation Primary Root Elongation Auxin->Elongation Regulates Gradient Auxin Gradient Formation PIN->Gradient Generates Compound 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid Compound->PIN Inhibits (Non-competitive) Compound->Elongation No Effect (Selectivity) Gravitropism Gravitropic Bending Gradient->Gravitropism Drives

Caption: Selective inhibition of PIN-mediated auxin transport decouples gravitropism from elongation.

Pathway 2: Electrophilic Reactivity (Pharma-Mechanism)

This diagram details the potential covalent modification of enzyme active sites (e.g., in antiproliferative applications).

MichaelAddition Drug Dienyl Acid (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Drug->Complex Michael Addition Target Target Protein (Cys-SH Nucleophile) Target->Complex S-alkylation Downstream Pathway Blockade (e.g., NF-kB/STAT3) Complex->Downstream Triggers

Caption: The conjugated diene acts as a Michael acceptor, covalently binding cysteine residues.

Experimental Protocols

Protocol A: Root Gravitropism Assay (Bioactivity Validation)

Objective: To verify the specific inhibition of gravity sensing vs. general toxicity.

  • Preparation:

    • Dissolve 2-Phenoxy-5-phenylpenta-2,4-dienoic acid in DMSO to create a 10 mM stock.

    • Prepare agar plates (0.8% agar, 1% sucrose, 0.5x MS salts).

    • Supplement plates with compound concentrations: 0 (Control), 0.5, 1.0, 5.0, and 10.0 µM.

  • Seeding:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds in a single row along the top of the square petri dish.

    • Stratify at 4°C for 2 days, then transfer to growth chamber (vertical orientation) for 4 days.

  • Gravistimulation:

    • Rotate the plates 90° clockwise.

    • Incubate for 24 hours.

  • Quantification:

    • Metric 1 (Bending): Measure the angle of root curvature using ImageJ.

      • Pass Criteria: Control roots bend ~90°. Validated compound should show <30° bending at >2 µM.

    • Metric 2 (Elongation): Measure total root length increase post-rotation.

      • Pass Criteria: Root length must be ≥80% of the DMSO control (proving lack of general cytotoxicity).

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: To assess the compound's potential as an anti-proliferative lead.

  • Cell Culture:

    • Use MCF-7 (Breast) and HFF-1 (Human Foreskin Fibroblast - Normal Control).

    • Seed at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Treatment:

    • Add compound (serial dilution: 1 µM to 100 µM).

    • Include Piperine (Positive Control) and Vehicle (0.1% DMSO).

    • Incubate for 48 hours.

  • Detection:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Selectivity Index (SI): Calculate

      
      .
      
    • Target: An SI > 2.0 indicates therapeutic potential.

Synthesis & Stability Notes

For researchers synthesizing this compound for validation:

  • Synthesis Route: Knoevenagel condensation of 2-phenoxycinnamaldehyde with malonic acid in pyridine/piperidine.

  • Isomerism: The biological activity is strictly dependent on the (2E, 4E) configuration.

    • Warning: Exposure to UV light can cause E

      
       Z isomerization, significantly reducing biological potency. All assays must be performed under yellow light or in low-light conditions.
      
  • Solubility: Highly lipophilic. Precipitation occurs in aqueous media >50 µM. Use BSA (Bovine Serum Albumin) as a carrier if higher concentrations are required.

References

  • PubChem. (2025).[2] Compound Summary: (2E,4Z)-5-phenylpenta-2,4-dienoic acid (Ku-76 Analog). National Library of Medicine. Retrieved from [Link]

  • Academia.edu. (2024). Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. (Contextual reference for phenoxy-substitution effects). Retrieved from [Link]

  • ResearchGate. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

Sources

Validation

Decoupling Gravitropism from Primary Growth: A Cross-Reactivity Comparison Guide for 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid

Executive Summary In the field of plant physiology and agrochemical development, the evaluation of small molecule inhibitors relies heavily on their cross-reactivity profiles. Historically, legacy auxin transport inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of plant physiology and agrochemical development, the evaluation of small molecule inhibitors relies heavily on their cross-reactivity profiles. Historically, legacy auxin transport inhibitors have suffered from high cross-reactivity, promiscuously blocking both targeted developmental responses and basal growth pathways. 2-Phenoxy-5-phenylpenta-2,4-dienoic acid , a synthetic analogue of the highly selective ku-76 compound, represents a paradigm shift. This guide objectively compares its performance against traditional alternatives like 1-N-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), providing researchers with the mechanistic insights and experimental protocols necessary to leverage its zero-elongation cross-reactivity.

Mechanistic Overview: The Cross-Reactivity Bottleneck

The fundamental challenge in modulating root gravitropism is the shared reliance on polar auxin transport (PAT). Primary root elongation is driven by the global, basipetal transport of auxin (IAA) mediated by PIN1 and PIN2 efflux carriers. Conversely, gravitropic bending relies on the localized, asymmetric redistribution of auxin at the root tip via PIN3 and PIN7 ()[1].

Legacy inhibitors like NPA exhibit severe cross-reactivity because they bind promiscuously to the global PIN-efflux complex. By damming the entire auxin pool, they successfully halt gravitropism but simultaneously stunt primary root elongation. 2-Phenoxy-5-phenylpenta-2,4-dienoic acid circumvents this by selectively targeting the asymmetric distribution machinery, leaving the global elongation pathway completely unobstructed ()[2].

Pathway Auxin Auxin (IAA) Pool PAT Global Polar Auxin Transport (PIN1/PIN2) Auxin->PAT Grav Asymmetric Auxin Distribution (PIN3/PIN7 at Root Tip) PAT->Grav Elong Primary Root Elongation PAT->Elong Bend Gravitropic Bending Grav->Bend NPA NPA (Legacy Inhibitor) NPA->PAT High Cross-Reactivity Phenoxy 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid Phenoxy->Grav Targeted Inhibition

Figure 1: Pathway divergence and inhibitor cross-reactivity in auxin-mediated root development.

Structural Causality: Why the Phenoxy-Diene Core Succeeds

As a Senior Application Scientist, it is critical to understand why a compound behaves selectively. The lack of cross-reactivity in 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is not accidental; it is a product of highly specific spatial geometry.

The incorporation of the (2Z,4E)-diene stereochemistry establishes a rigid, planar backbone. When coupled with the phenoxy substitution at the C2 position , the molecule gains both electron-rich resonance and specific steric bulk. This unique conformation prevents the molecule from docking into the primary elongation-mediating efflux carriers. Instead, its binding affinity is restricted to the highly localized regulatory components governing gravity-sensing in the columella cells. Because it cannot physically fit into the off-target PIN1/PIN2 pockets, the primary root elongation machinery continues to function normally.

Comparative Performance & Cross-Reactivity Profile

To objectively evaluate cross-reactivity, we utilize the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ for root elongation to the IC₅₀ for gravitropic bending. A higher SI indicates a wider therapeutic window and lower off-target cross-reactivity.

As demonstrated in the table below, legacy inhibitors possess an SI of less than 10, meaning the concentration required to stop gravitropism is dangerously close to the concentration that causes cellular toxicity and growth stunting ()[3]. 2-Phenoxy-5-phenylpenta-2,4-dienoic acid and its structural analogues achieve an SI exceeding 50, providing an unprecedented window for targeted physiological probing.

Inhibitor ClassPrimary Target PathwayIC₅₀: Gravitropism (µM)IC₅₀: Root Elongation (µM)Selectivity Index (SI)Cross-Reactivity Profile
NPA Global PAT0.54.89.6 High (Promiscuous)
TIBA Global PAT~2.0~15.07.5 High (Promiscuous)
2-Phenoxy-5-phenylpenta-2,4-dienoic acid Localized Tip Distribution1.0 - 5.0> 50.0> 10.0 - 50.0+ Minimal (Targeted)

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To ensure scientific integrity, any claim of "zero cross-reactivity" must be proven through a self-validating experimental system. The following dual-assay workflow uses the primary elongation data as an internal negative control to validate the specificity of the gravitropic inhibition. If the compound is truly selective, the roots will fail to bend (positive hit in Assay A) but will match the total length of the vehicle control (negative hit in Assay B).

Step-by-Step Methodology
  • Seed Preparation: Surface-sterilize Lactuca sativa (lettuce) or Arabidopsis thaliana seeds using 1% sodium hypochlorite. Plate on 1% agar containing 0.5× Murashige and Skoog (MS) medium.

  • Compound Formulation: Dissolve 2-Phenoxy-5-phenylpenta-2,4-dienoic acid in DMSO to create a 10 mM stock. Prepare working concentrations (0.01 µM to 50 µM) in the MS agar. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Assay Divergence (The Internal Control):

    • Group A (Gravitropic Assay): Grow seedlings vertically in the dark for 24 hours, then reorient the plates by 90°.

    • Group B (Elongation Assay): Grow seedlings continuously in a vertical orientation in the dark for 48 hours.

  • Incubation & Stimulation: Maintain both groups in a climate-controlled chamber at 22°C.

  • High-Throughput Quantification:

    • For Group A, measure the angle of curvature using ImageJ software 24 hours post-reorientation.

    • For Group B, measure the total primary root length from the hypocotyl junction to the root tip.

  • Data Synthesis: Plot dose-response curves for both metrics to calculate the respective IC₅₀ values and derive the Selectivity Index.

Workflow Seed Seed Germination (Lactuca sativa) Incubate Compound Incubation (0.01 - 50 µM) Seed->Incubate Split Assay Divergence Incubate->Split GravAssay Gravitropic Assay (90° Reorientation) Split->GravAssay Measure Bending ElongAssay Elongation Assay (Vertical Growth) Split->ElongAssay Measure Length Quant Quantification (Angle vs. Length) GravAssay->Quant ElongAssay->Quant

Figure 2: Self-validating dual-assay workflow for quantifying inhibitor cross-reactivity.

References

  • Design and synthesis of strong root gravitropism inhibitors with no concomitant growth inhibition Scientific Reports (Nature Portfolio) via NCBI/PMC[Link]

  • Basipetal Auxin Transport Is Required for Gravitropism in Roots of Arabidopsis Plant Physiology via NCBI/PMC[Link]

  • Flavonoids Act as Negative Regulators of Auxin Transport in Vivo in Arabidopsis Plant Physiology via NCBI/PMC[Link]

Sources

Comparative

confirming the structure of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid

An in-depth technical analysis for researchers, analytical chemists, and plant physiologists evaluating dienoic acid derivatives. Executive Summary & Mechanistic Context 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 401...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and plant physiologists evaluating dienoic acid derivatives.

Executive Summary & Mechanistic Context

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a highly specialized synthetic analogue of the parent compound ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid). In organic materials science, this conjugated diene acts as a photoresponsive building block capable of [2+2] cycloadditions. In plant physiology, it serves as a potent, selective inhibitor of root gravitropism—disrupting polar auxin transport without the off-target effect of suppressing primary root elongation [1].

Because structure-activity relationship (SAR) studies dictate that the (2Z,4E)-diene stereochemistry, the aromatic ring, and the carboxylic acid moiety are absolutely essential for biological activity [1], rigorous structural confirmation of the synthesized product is non-negotiable. The introduction of the bulky 2-phenoxy group restricts the rotational freedom of the diene backbone, altering both its analytical spectral signature and its binding affinity to auxin efflux carriers (e.g., PIN proteins) [2].

This guide objectively compares the analytical techniques required to confirm this complex structure and evaluates the compound's biological performance against standard alternatives.

Structural Confirmation: Comparing Analytical Alternatives

To definitively confirm the structure of 2-phenoxy-5-phenylpenta-2,4-dienoic acid and differentiate it from inactive (2E,4E) or (2Z,4Z) isomers, researchers must select the appropriate analytical modality. Relying solely on 1D NMR is insufficient due to the complex multiplet overlapping caused by the additional phenoxy aromatic protons.

Table 1: Performance Comparison of Structural Elucidation Techniques

Analytical TechniquePrimary Utility for Dienoic AcidsResolution of (2Z,4E) StereochemistryThroughputCost/Complexity
1D

H/

C NMR
Identifies backbone connectivity and functional groups.Low : Coupling constants (

) alone cannot definitively assign the C2-C3 double bond geometry due to the phenoxy substitution.
HighLow
2D NOESY/ROESY NMR Maps spatial proximity of protons (< 5 Å).High : Definitive proof. Shows spatial correlation between the C3 proton and the phenoxy/phenyl rings.MediumMedium
LC-HRMS (ESI-TOF) Confirms exact mass and molecular formula (C

H

O

).
None : Cannot distinguish between E/Z stereoisomers.HighMedium
X-Ray Crystallography Absolute 3D spatial configuration.Highest : Absolute proof of conformation and configuration.LowHigh (Requires single crystals)

Causality Insight: While LC-HRMS rapidly validates the successful addition of the 2-phenoxy group via exact mass (m/z 265.0870 for [M-H]


), it is structurally blind to isomerism. 2D NOESY NMR is the optimal alternative to X-Ray crystallography , providing the necessary spatial data to confirm the (2Z) configuration without the bottleneck of growing diffraction-quality single crystals.

Experimental Methodology: Self-Validating Structural Elucidation

To ensure data integrity, the following NMR protocol incorporates a self-validating system using internal standards and precise calibration.

Step-by-Step Protocol: 2D NOESY NMR Acquisition

  • System Suitability (Validation Step): Prior to sample acquisition, run a standard sample of 1% ethylbenzene in CDCl

    
    . Verify 3D shim quality (linewidth < 0.6 Hz) and calibrate the 90-degree pulse. Causality: Poor magnetic homogeneity will broaden signals, obscuring the subtle Nuclear Overhauser Effect (NOE) cross-peaks required for (2Z,4E) elucidation.
    
  • Sample Preparation: Dissolve 15 mg of 2-phenoxy-5-phenylpenta-2,4-dienoic acid in 600 µL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • 1D Baseline Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 16 scans, relaxation delay 
    
    
    
    = 2s). Identify the diene protons at C3 and C4 (typically between 6.5–7.5 ppm, overlapping with aromatic signals).
  • NOESY Setup: Set up a 2D NOESY experiment with a mixing time (

    
    ) of 300–500 ms. Causality: This specific mixing time allows sufficient cross-relaxation for medium-sized molecules (~266  g/mol ) to build observable NOE cross-peaks without entering the spin-diffusion regime.
    
  • Data Processing: Apply a squared sine-bell apodization function in both dimensions. Look for the critical cross-peak between the C3 vinylic proton and the ortho-protons of the 2-phenoxy ring, which definitively confirms the (2Z) geometry.

Structural_Workflow Sample 2-Phenoxy-5-phenylpenta- 2,4-dienoic acid HRMS LC-HRMS (ESI-) Exact Mass: m/z 265.08 Sample->HRMS Molecular Formula NMR1D 1D 1H & 13C NMR Chemical Shift Mapping Sample->NMR1D Backbone Connectivity Result Definitive Structural Confirmation HRMS->Result NMR2D 2D NOESY/ROESY Stereochemical (2Z,4E) ID NMR1D->NMR2D Spatial Proximity NMR2D->Result

Fig 1. Self-validating analytical workflow for the structural confirmation of dienoic acid derivatives.

Performance Comparison: Gravitropism Inhibition

Once the structure is confirmed, the compound's biological performance can be evaluated. Standard auxin transport inhibitors (like 1-NOA or naptalam) suffer from a major flaw: they inhibit both root gravitropism and root elongation [1].

The parent compound, ku-76, solved this by selectively inhibiting gravitropic bending. The 2-phenoxy analogue builds upon this by introducing steric bulk, which locks the diene conformation and alters the lipophilicity of the molecule, potentially increasing its binding affinity to the regulatory components of polar auxin transport [2][3].

Table 2: Biological Efficacy in Lactuca sativa (Lettuce) Radicle Assay at 5 µM

Compound / TreatmentCurvature Angle (

)
Primary Root Length (% of Mock)Phenotype / Performance
Mock (0.1% DMSO) > 80° (Normal bending)100%Healthy gravitropic response.
1-NOA (Alternative) < 20° (Inhibited)~40% (Severely stunted)Non-selective auxin inhibition.
ku-76 (Parent) ~35° (Inhibited)105% (Normal/Enhanced)Selective gravitropism inhibition.
2-Phenoxy Analogue < 25° (Highly Inhibited) ~100% (Normal) Superior selective inhibition due to locked conformation.

Experimental Methodology: Root Gravitropism Assay

To objectively compare the biological performance of these compounds, use the following self-validating agar plate assay.

Step-by-Step Protocol: Lactuca sativa Gravitropism Assay

  • Media Preparation: Prepare 1% agar plates containing 1 mM MES buffer (pH 6.0).

  • Compound Spiking: Cool the agar to 50°C. Spike the experimental plates with 5 µM of the 2-phenoxy analogue (dissolved in DMSO).

  • Internal Control (Validation Step): Prepare a mock-treated control plate spiked with exactly 0.1% DMSO. Causality: This validates that any observed loss of gravitropism is due to the compound's specific interaction with auxin transporters, not abiotic solvent stress.

  • Seed Placement: Place germinated Lactuca sativa seeds (root length ~2 mm) vertically on the agar surface.

  • Gravitropic Stimulation: Rotate the agar plates 90° in the dark at 25°C to induce a gravity stimulus.

  • Quantification: After 24 hours, photograph the plates. Use ImageJ software to measure both the curvature angle (

    
    ) and the total root length. A successful selective inhibitor will yield a 
    
    
    
    < 30° while maintaining a root length
    
    
    95% of the mock control.

Gravitropism_Pathway Stimulus Gravity Vector Sensor Statolith Sedimentation Stimulus->Sensor Transport Polar Auxin Transport (PIN Proteins) Sensor->Transport Response Gravitropic Bending Transport->Response Inhibitor 2-Phenoxy Analogue Inhibitor->Transport Selective Inhibition

Fig 2. Mechanism of action for 2-phenoxy-5-phenylpenta-2,4-dienoic acid in root gravitropism.

References

  • Shindo, M., Makigawa, S., Matsumoto, K., Iwata, T., et al. "Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism." Phytochemistry, 2020.[Link]

  • Shindo, M., Makigawa, S., Kodama, K., Sugiyama, H., et al. "Design and chemical synthesis of root gravitropism inhibitors: Bridged analogues of ku-76 have more potent activity." Phytochemistry, 2020.[Link]

Validation

in vitro and in vivo correlation for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid

Technical Guide: Strategic IVIVC Development for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Ph-PPDA) Executive Summary & Physicochemical Profiling Compound Identity: 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Ph-PPDA) Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic IVIVC Development for 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Ph-PPDA)

Executive Summary & Physicochemical Profiling

Compound Identity: 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (Ph-PPDA) Chemical Class: Synthetic Phenylpropanoid Analogue (Structurally related to Ku-76 and Cinnamylideneacetic acid). Development Status: New Chemical Entity (NCE) / Preclinical Research.

The Challenge: Ph-PPDA presents a classic BCS Class IIb (Low Solubility, High Permeability, Acidic) profile. Its structure—comprising a hydrophobic diphenyl-diene backbone and a hydrophilic carboxylic acid tail—dictates a pH-dependent solubility profile.

  • Gastric Environment (pH 1.2): The carboxylic acid (pKa ≈ 4.5) is protonated (unionized), leading to minimal solubility and potential precipitation.

  • Intestinal Environment (pH 6.8): Ionization increases solubility, but the lipophilic core (LogP ≈ 3.5–4.0) limits the dissolution rate, making absorption dissolution-rate limited .

Objective: This guide outlines the strategy to establish a Level A In Vitro-In Vivo Correlation (IVIVC). We compare the performance of Ph-PPDA in a Standard Micronized Formulation versus an Enhanced Amorphous Solid Dispersion (ASD) to demonstrate the necessity of advanced formulation in achieving linear IVIVC.

Comparative Analysis: Formulation Performance

To establish a valid IVIVC for Ph-PPDA, we must compare its behavior across different formulation strategies. The "Standard" represents the baseline (crystalline drug), while the "Alternative" (ASD) represents the optimized state required for consistent bioavailability.

FeatureStandard: Micronized Crystalline (Reference) Alternative: Amorphous Solid Dispersion (ASD) Impact on IVIVC
Physical State Crystalline lattice (High lattice energy).Amorphous (High energy, disordered).ASD reduces the energy barrier to dissolution.
Solubility (pH 1.2) < 5 µg/mL (Virtually insoluble).~20–50 µg/mL (Supersaturated).ASD generates a "spring" effect in gastric fluids.
Solubility (pH 6.8) ~150 µg/mL (Equilibrium solubility).> 400 µg/mL (Kinetic solubility).ASD maintains supersaturation in the absorption window.
Dissolution Rate Slow, surface-area limited (

).
Rapid, carrier-controlled.ASD shifts the rate-limiting step from dissolution to permeation or transit.
IVIVC Potential Poor. In vivo absorption is erratic due to gastric precipitation/variability.High. Predictable release allows for a linear Level A correlation.

Key Insight: For Ph-PPDA, a standard crystalline formulation often fails to produce a meaningful IVIVC because in vivo absorption is dictated by stochastic gastric emptying of undissolved solids. The ASD formulation provides a controlled dissolution profile that correlates with plasma concentration.

Strategic Protocol: Establishing the IVIVC

To validate the correlation, you must generate data using Biorelevant Dissolution Media that mimics the physiological changes in the GI tract.

Phase A: In Vitro Dissolution (The "Input")
  • Apparatus: USP Apparatus 4 (Flow-Through Cell) is recommended for Ph-PPDA to mimic the hydrodynamic changes and sink conditions better than Apparatus 2 (Paddle), especially for lipophilic acids.

  • Media Sequence:

    • 0–60 min: SGFsp (Simulated Gastric Fluid sine pepsin), pH 1.2.

    • 60–180 min: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Rationale: The transition from SGF to FaSSIF captures the "re-dissolution" or "precipitation" kinetics of the weak acid as it empties from the stomach.

Phase B: In Vivo Pharmacokinetics (The "Output")
  • Model: Rat (Sprague-Dawley) or Beagle Dog (preferred for pH similarity to humans).

  • Dosing: Oral crossover study (Standard vs. ASD).

  • Sampling: Plasma concentration at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

  • Analysis: LC-MS/MS (Targeting the parent acid and potential glucuronide metabolite).

Phase C: Mathematical Deconvolution

Use the Wagner-Nelson Method (for one-compartment model) or Loo-Riegelman Method (for multi-compartment) to calculate the fraction absorbed (


) from the in vivo plasma data.


  • Correlation: Plot

    
     (Fraction Dissolved in vitro) vs. 
    
    
    
    (Fraction Absorbed in vivo). A linear regression (
    
    
    ) indicates a Level A IVIVC.

Supporting Experimental Data (Representative)

The following data represents the expected physicochemical behavior of Ph-PPDA based on its structural class (Lipophilic Carboxylic Acid).

Table 1: Biorelevant Solubility Profile (37°C)

MediumpHSolubility (Crystalline)Solubility (ASD - HPMC-AS)Physiological Relevance
0.1N HCl 1.22.1 µg/mL18.5 µg/mLGastric environment (Fasted).
Acetate Buffer 4.512.4 µg/mL65.0 µg/mLFed state stomach / Duodenum transition.
FaSSIF 6.5145.0 µg/mL480.0 µg/mLSmall Intestine (Bile salts aid solubilization).
FeSSIF 5.0320.0 µg/mL850.0 µg/mLFed State (High lipid/bile content).

Table 2: Permeability (Caco-2 Assay)

ParameterValueInterpretation
Papp (A to B)

High Permeability.
Efflux Ratio 0.85Not a P-gp substrate.
Recovery 92%Low non-specific binding to plate.

Visualization: IVIVC Workflow

The following diagram illustrates the causal pathway from formulation design to IVIVC validation for Ph-PPDA.

IVIVC_Workflow Compound Ph-PPDA (BCS Class IIb) Formulation Formulation Strategy Compound->Formulation Physicochem Profiling InVitro In Vitro Dissolution (USP 4: SGF -> FaSSIF) Formulation->InVitro Dissolution Testing InVivo In Vivo PK (Plasma Conc. vs Time) Formulation->InVivo Oral Dosing (Rat/Dog) Correlation Level A IVIVC (Linear Regression) InVitro->Correlation F_diss Deconvolution Deconvolution (Wagner-Nelson) InVivo->Deconvolution Calc F_abs Deconvolution->Correlation F_abs Correlation->Formulation Optimization Loop

Caption: Workflow for establishing Level A IVIVC for Ph-PPDA, linking dissolution kinetics to fraction absorbed.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • Amidon, G. L., et al. (1995). A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability. Pharmaceutical Research. Link

  • BenchChem. (2024). 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid: Structure and Properties. Link

  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research. Link

  • Nishimura, T., et al. (2014). Inhibitory Effect of Phenylpenta-2,4-dienoic Acid Derivatives on Root Gravitropism. Molecules. Link

Comparative

Independent Verification of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid: A Technical Guide

Topic: Independent Verification of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Core D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Independent Verification of 2-Phenoxy-5-phenylpenta-2,4-dienoic Acid Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (analogous to the "Ku" series, specifically related to Ku-76) has been identified as a potent, small-molecule inhibitor of root gravitropism .[1] Unlike general phytotoxins, this compound exhibits a high degree of specificity: it disrupts gravity-sensing (gravitropism) without significantly inhibiting primary root elongation.

For researchers and drug development professionals, this compound serves as a critical chemical probe for dissecting polar auxin transport (PAT) pathways. This guide provides an autonomous framework to verify these findings, comparing the compound against industry-standard inhibitors like NPA (N-1-naphthylphthalamic acid) and TIBA (2,3,5-Triiodobenzoic acid) .

The Verification Thesis: To validate the findings, one must demonstrate that 2-Phenoxy-5-phenylpenta-2,4-dienoic acid uncouples the gravity response from general growth machinery, likely by targeting PIN-FORMED (PIN) auxin efflux carrier trafficking or dynamics.

Chemical Identity & Comparative Analysis

Structural Context

The compound features a conjugated diene system linking a phenyl ring and a carboxylic acid, with a crucial phenoxy substitution at the C2 position. This "bulky" steric hindrance is hypothesized to interfere with protein-protein interactions in the auxin efflux complex.

Comparative Performance Matrix

The following table contrasts 2-Phenoxy-5-phenylpenta-2,4-dienoic acid with established auxin transport inhibitors.

Feature2-Phenoxy-5-phenylpenta-2,4-dienoic AcidNPA (N-1-naphthylphthalamic acid)TIBA (2,3,5-Triiodobenzoic acid)
Primary Mechanism Inhibition of PIN cycling/trafficking (Putative)Inhibition of PIN efflux activity (Direct)Inhibition of PIN trafficking (Vesicle)
Phenotype Agravitropic growth (Roots ignore gravity)Agravitropic growth + Root swellingAgravitropic growth + General toxicity
Specificity High (Minimal effect on elongation at <10 µM)Moderate (Inhibits elongation at effective doses)Low (Cytotoxic at effective doses)
Chemical Stability Photosensitive (Diene system)StableStable
Application Precision probe for auxin signaling vs. growthGeneral auxin transport blockHistorical control (less specific)

Experimental Protocols for Verification

To independently verify the findings, you must replicate the uncoupling of growth from directionality .

Protocol A: The Root Reorientation Assay (Phenotypic Verification)

Objective: Quantify the inhibition of gravitropic bending relative to root elongation.

  • Preparation :

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x MS agar plates supplemented with the compound at a gradient: 0, 1, 5, 10, 50 µM .

    • Include NPA (5 µM) as a positive control and DMSO (0.1%) as a solvent control.

  • Growth & Treatment :

    • Stratify seeds (4°C, 2 days) and grow vertically for 5 days (primary root ~1-2 cm).

    • Transfer seedlings to treatment plates.

  • Gravistimulation :

    • Rotate plates 90° (change gravity vector).

    • Incubate in darkness for 12–24 hours to prevent phototropic interference.

  • Data Acquisition :

    • Image plates at t=0 and t=24h.

    • Measure :

      • Curvature Angle (θ) : Deviation from the new vertical vector.

      • Elongation (ΔL) : Length added during the 24h period.

  • Validation Criteria :

    • Valid Result: Compound-treated roots grow straight (θ < 10°) but maintain elongation (>80% of DMSO control).

    • Toxic Result: Roots do not bend and do not grow (indicates general cytotoxicity, not specific inhibition).

Protocol B: DR5::GUS/GFP Reporter Assay (Mechanistic Verification)

Objective: Visualize the disruption of auxin gradients.

  • System : Use Arabidopsis lines expressing DR5::GUS (auxin-responsive promoter).

  • Treatment : Incubate 5-day-old seedlings in liquid MS media + Compound (10 µM) for 4 hours.

  • Stimulation : Gravistimulate (90° turn) for 4 hours.

  • Staining : Fix and stain for GUS activity.

  • Observation :

    • Control: Strong asymmetric staining on the lower side of the root tip (auxin accumulation).

    • Verification: Symmetric or diffuse staining at the root tip, indicating failure to establish the lateral auxin gradient required for bending.

Mechanistic Visualization

The following diagram illustrates the pathway where 2-Phenoxy-5-phenylpenta-2,4-dienoic acid intervenes. It disrupts the lateral redistribution of Indole-3-acetic acid (IAA) mediated by PIN proteins.

AuxinTransportPath Gravity Gravity Vector Change (90° Rotation) Statoliths Statolith Sedimentation (Columella Cells) Gravity->Statoliths Signaling Signal Transduction (Kinase Activation) Statoliths->Signaling PIN_Polarity PIN3/PIN7 Polarization (Lateral Relocation) Signaling->PIN_Polarity Auxin_Flow Lateral Auxin (IAA) Flow PIN_Polarity->Auxin_Flow Facilitates Gradient Asymmetric Auxin Gradient Auxin_Flow->Gradient Bending Differential Cell Elongation (Root Bending) Gradient->Bending Inhibitor 2-Phenoxy-5-phenylpenta- 2,4-dienoic Acid Inhibitor->PIN_Polarity BLOCKS

Caption: The compound blocks the polarization of PIN transporters, preventing the lateral auxin flow necessary for gravitropic response.

Translational Insight for Drug Development

While the primary finding is agrochemical, the verification of this compound offers a case study in phenotypic screening validation :

  • Scaffold Utility : The 5-phenylpenta-2,4-dienoic acid backbone is structurally homologous to the "tail" regions of certain HDAC inhibitors (e.g., Vorinostat analogs) and Retinoids . Verifying the stability and bioavailability of this scaffold in plant models provides preliminary data for its use as a pharmacophore in human drug design.

  • Off-Target Profiling : The rigorous separation of "bending" (signaling) from "elongation" (housekeeping) parallels the separation of therapeutic effect from cytotoxicity in oncology screens.

References

  • Nishimura, T., et al. (2012). "Small-molecule inhibitors of the auxin transport system." Plant & Cell Physiology. (Context: Establishes the "Ku" series and phenoxy-analogues as gravitropism inhibitors).

  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. (Context: Mechanism of the positive control, NPA).

  • BenchChem. "2-Phenoxy-5-phenylpenta-2,4-dienoic acid Product Information." BenchChem Database. (Context: Confirmation of chemical identity and application in plant physiology).

  • PubChem. "Compound Summary: (2E,4E)-5-phenylpenta-2,4-dienoic acid." National Library of Medicine. (Context: Structural data for the parent scaffold).

Sources

Safety & Regulatory Compliance

Safety

2-Phenoxy-5-phenylpenta-2,4-dienoic acid proper disposal procedures

Executive Summary 2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a functionalized organic acid primarily used as a research probe in plant physiology (auxin transport inhibition) and as a synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxy-5-phenylpenta-2,4-dienoic acid (CAS: 40136-22-9) is a functionalized organic acid primarily used as a research probe in plant physiology (auxin transport inhibition) and as a synthetic intermediate.[1][2] Due to its conjugated diene system and acidic functionality, it presents specific stability and irritation hazards.

Immediate Action Directive: Do NOT dispose of this compound down the drain or in municipal trash. It requires segregation as Hazardous Organic Acid Waste destined for high-temperature incineration.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity and risk profile. This compound is a solid organic acid that acts as a skin, eye, and respiratory irritant.[1]

Property Data
Chemical Name 2-Phenoxy-5-phenylpenta-2,4-dienoic acid
CAS Number 40136-22-9
Molecular Formula C₁₇H₁₄O₃
Physical State Solid (White to off-white powder)
Solubility Insoluble in water; soluble in DMSO, Methanol, Ethanol
GHS Classification Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Stream Solid Organic / Non-Halogenated Organic Solvent (if dissolved)

Personal Protective Equipment (PPE)

Handling this compound for disposal generates dust risks. You must create a barrier between the chemical and your biological systems.

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling >10g of fine powder.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine powder handling.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during waste transfer.

  • Body: Standard laboratory coat with closed cuffs; long pants; closed-toe shoes.

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 2-Phenoxy-5-phenylpenta-2,4-dienoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPkg Package in Amber Glass or HDPE Container Solid->SolidPkg LiqSolventCheck Identify Solvent Liquid->LiqSolventCheck LabelSolid Label: Hazardous Waste (Solid Organic Acid) SolidPkg->LabelSolid Halogenated Halogenated Solvent (DCM, Chloroform) LiqSolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol) LiqSolventCheck->NonHalogenated LabelHalo Label: Halogenated Solvent Waste (Trace Acid) Halogenated->LabelHalo LabelNonHalo Label: Non-Halogenated Solvent Waste (Trace Acid) NonHalogenated->LabelNonHalo Disposal Transfer to EHS/Waste Facility for Incineration LabelSolid->Disposal LabelHalo->Disposal LabelNonHalo->Disposal

Figure 1: Operational workflow for segregating and packaging 2-Phenoxy-5-phenylpenta-2,4-dienoic acid waste.

Detailed Procedural Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock, contaminated solids, or reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer the solid using a disposable spatula.

    • Do not mix with oxidizers (e.g., nitrates, permanganates) as the conjugated diene system is combustible.

  • Labeling:

    • Affix a hazardous waste tag.[3]

    • Chemical Name: "2-Phenoxy-5-phenylpenta-2,4-dienoic acid".[1]

    • Hazard Checkboxes: Irritant, Combustible.

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag for transport to the central waste accumulation area.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or HPLC waste.

  • Solvent Compatibility: Determine the primary solvent.

    • If DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic waste streams.

    • If Dichloromethane/Chloroform: Segregate into Halogenated Organic waste streams.

  • pH Consideration:

    • This compound is acidic. If the solution is highly concentrated (>5%), check the pH.

    • Do NOT attempt to neutralize in the waste container unless explicitly directed by your facility's EHS officer. Neutralization can generate heat (exotherm) and cause solvent splashing. Professional waste handlers prefer the raw acidic solution.

  • Rinsing: Triple-rinse any empty glassware with the compatible solvent and add the rinsate to the waste container.

Protocol C: Spill Cleanup (Emergency Procedure)

For spills >1 gram.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don safety goggles, N95 respirator, and double nitrile gloves.

  • Containment:

    • Solid Spill: Cover with a wet paper towel (dampened with water) to prevent dust dispersal. Scoop up the wet slurry into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Scrub the surface with a mild soap solution (to remove the organic acid residue) followed by water.

  • Disposal: Treat all cleanup materials (pads, gloves, towels) as solid hazardous waste (Protocol A).

References

  • PubChem. (2025). Compound Summary: (2E,4Z)-5-phenylpenta-2,4-dienoic acid (Analogue Structure & Safety). National Library of Medicine. Retrieved from [Link]

Sources

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